Altanserin
Description
structure given in first source; a radioligand for PET studies of serotonin S2 receptors
See also: this compound Tartrate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYALUSCZJXWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043891 | |
| Record name | Altanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-71-7 | |
| Record name | Altanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76330-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Altanserin: A Technical Guide to a Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor implicated in a multitude of central nervous system functions and neuropsychiatric disorders. While not used clinically, this compound, particularly in its radiolabeled form ([¹⁸F]this compound), has become an indispensable tool in neuroscience research. Its high affinity and selectivity make it the preferred radioligand for in vivo imaging and quantification of 5-HT2A receptors using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound's pharmacology, its application in experimental settings, and detailed protocols for its use.
Introduction
This compound is a quinazolinone derivative that exhibits high-affinity binding to the 5-HT2A receptor.[1] Its primary significance in the scientific community stems from its use as [¹⁸F]this compound, a radiotracer for PET neuroimaging.[2][3] This allows for the non-invasive study of 5-HT2A receptor density, distribution, and occupancy in the living brain.[4] Such studies are crucial for understanding the pathophysiology of conditions like schizophrenia, depression, and neurodegenerative diseases, where dysregulation of the serotonergic system is a key feature. This compound's properties as a competitive antagonist also make it a valuable pharmacological tool for investigating 5-HT2A receptor function in various preclinical models.
Pharmacology and Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2A receptor, although some evidence suggests it may act as an inverse agonist. It binds reversibly to the receptor's orthosteric site, thereby preventing the endogenous ligand, serotonin (5-HT), from binding and initiating downstream signaling cascades. The 5-HT2A receptor is canonically coupled to the Gαq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking serotonin's access to the receptor, this compound effectively inhibits this signaling pathway.
Quantitative Data
This compound's utility is largely defined by its high affinity for the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.
Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for various receptors, demonstrating its selectivity for the 5-HT2A subtype. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 - 0.36 | |
| α1-Adrenergic | 4.55 | |
| 5-HT7 | 15 | |
| 5-HT2C | 6.0 - 40 | |
| D2 (Dopamine) | 62 | |
| 5-HT1A | 1570 | |
| 5-HT6 | 1756 |
Pharmacokinetics of [¹⁸F]this compound
The metabolism of this compound is a critical consideration for PET imaging studies. There are notable species differences.
| Species | Key Metabolites | Brain Penetration of Metabolites | Implications for PET | Reference |
| Human | Lipophilic metabolites, including [¹⁸F]altanserinol | Yes, metabolites can cross the blood-brain barrier | Requires metabolite correction of plasma input function for accurate kinetic modeling. | |
| Rat | Polar metabolites | No, metabolites do not significantly enter the brain. | Simplifies kinetic modeling; brain activity is primarily from the parent compound. |
In Vivo Binding Potential in Humans
The binding potential (often expressed as V3' or BP_ND) is a common outcome measure in PET studies, reflecting the density of available receptors.
| Brain Region | V3' (Ratio of specific to total plasma parent) | Reference |
| Anterior Cingulate Cortex | 1.57 ± 0.38 | |
| Frontal Cortex | 1.02 ± 0.39 | |
| Note: Values can vary based on the specific kinetic model, reference region, and subject population. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research.
Protocol: In Vitro Radioligand Binding Assay
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of 5-HT2A receptors in brain tissue using [¹⁸F]this compound.
1. Tissue Preparation:
-
Homogenize post-mortem prefrontal cortex tissue in cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer to a known protein concentration, determined by a Bradford or similar protein assay.
2. Saturation Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane preparation (e.g., 50-100 µg protein).
-
Increasing concentrations of [¹⁸F]this compound (e.g., 0.05 nM to 5 nM).
-
For non-specific binding (NSB) determination, a parallel set of tubes containing a saturating concentration of a competing non-labeled antagonist (e.g., 10 µM ketanserin or unlabeled this compound).
-
Assay buffer to a final volume.
-
-
Incubate the tubes at 37°C for 40-90 minutes to reach equilibrium.
3. Termination and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from tubes with competing antagonist) from the total binding (counts from tubes without competitor).
-
Plot specific binding against the concentration of [¹⁸F]this compound.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola model in GraphPad Prism) to derive the Kd (receptor affinity) and Bmax (receptor density) values.
Protocol: In Vivo [¹⁸F]this compound PET Imaging (Human)
This protocol outlines a typical bolus-plus-infusion method for quantifying 5-HT2A receptors in the human brain.
1. Radiosynthesis of [¹⁸F]this compound:
-
[¹⁸F]this compound is typically synthesized via nucleophilic substitution of a nitro-precursor (nitro-altanserin) with [¹⁸F]fluoride.
-
The synthesis is often automated using a module like the GE TracerLab.
-
Purification is achieved via High-Performance Liquid Chromatography (HPLC).
-
Quality control must be performed to ensure high radiochemical purity (>97%) and specific activity.
2. Subject Preparation and Administration:
-
Subjects undergo a structural MRI scan for co-registration with the PET data.
-
An arterial line is placed for blood sampling to create a metabolite-corrected plasma input function.
-
A bolus of [¹⁸F]this compound is injected intravenously, immediately followed by a constant infusion. A bolus-to-infusion ratio of approximately 1.75 hours is often used to achieve steady-state conditions.
3. PET Data Acquisition:
-
Dynamic PET scanning begins with the bolus injection and continues for an extended period (e.g., 90 minutes to 6 hours).
-
Head motion is minimized using a thermoplastic mask.
-
Arterial blood samples are collected frequently throughout the scan to measure radioactivity in plasma.
4. Data Analysis:
-
Plasma samples are analyzed by HPLC to separate the parent [¹⁸F]this compound from its radioactive metabolites, generating a metabolite-corrected arterial input function.
-
Dynamic PET data is reconstructed into a series of time frames.
-
Regions of Interest (ROIs) are defined on the co-registered MRI. The cerebellum is typically used as a reference region as it is largely devoid of specific 5-HT2A receptor binding.
-
Kinetic modeling (e.g., two-tissue compartment models or graphical analysis) is applied to the time-activity curves of the ROIs and the plasma input function to estimate parameters like binding potential (BP_ND).
References
- 1. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GMP-compliant radiosynthesis of [18F]this compound and human plasma metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]this compound: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective 5-HT2A Receptor Antagonist: A Technical Guide to Pimavanserin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pimavanserin, a selective antagonist of the 5-hydroxytryptamine type 2a (5-HT2A) receptor. Pimavanserin is distinguished by its inverse agonist and antagonist activity at the 5-HT2A receptor and has been approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike many other antipsychotics, it has a low affinity for dopaminergic, muscarinic, histaminergic, and adrenergic receptors, which contributes to its favorable side-effect profile.[1][3]
Pharmacological Profile of Pimavanserin
Pimavanserin demonstrates high-affinity binding to the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[1] Its selectivity is a key feature, with negligible binding to a wide range of other receptors.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data for pimavanserin's binding affinity (Ki) and functional activity (IC50/pIC50).
| Receptor | Binding Affinity (Ki) (nM) | Reference |
| 5-HT2A | 0.087 | |
| 5-HT2C | 0.44 | |
| Sigma 1 | 120 | |
| 5-HT2B, Dopamine (D2), Muscarinic, Histaminergic, Adrenergic Receptors | >300 |
| Assay Type | Functional Activity (pIC50) | Reference |
| 5-HT2A Inverse Agonist Activity (cell-based functional assay) | 8.7 | |
| 5-HT2C Inverse Agonist Activity (R-SAT) | 7.1 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT2A receptor and a typical experimental workflow for the characterization of a selective antagonist like pimavanserin.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 G-protein. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Workflow for 5-HT2A Antagonist Characterization
The discovery and characterization of a selective 5-HT2A antagonist follows a multi-step process, beginning with high-throughput screening and culminating in in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of selective 5-HT2A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.
-
Principle: This is a competitive binding assay where the test compound (e.g., pimavanserin) competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor in a membrane preparation.
-
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Test compound (pimavanserin) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Method:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove unbound radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of inositol phosphates, a downstream signaling molecule of the Gq pathway.
-
Principle: Activation of the 5-HT2A receptor leads to the production of IP3, which is rapidly metabolized to other inositol phosphates, including the more stable IP1. This assay measures the accumulation of IP1 as a marker of receptor activation.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound (pimavanserin) at various concentrations.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
IP1 detection kit (e.g., HTRF-based).
-
HTRF-compatible microplate reader.
-
-
Method:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of the agonist in the presence of LiCl.
-
Lyse the cells and add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate).
-
Incubate to allow for the competitive binding reaction.
-
Measure the HTRF signal on a compatible reader.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation, is determined.
-
Calcium Flux Assay
This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
-
Principle: Activation of the 5-HT2A receptor leads to the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound (pimavanserin) at various concentrations.
-
Assay buffer.
-
Fluorescence microplate reader with an injection system.
-
-
Method:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Measure the baseline fluorescence.
-
Inject the agonist and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux, is determined.
-
References
The Pharmacology of Altanserin: A Technical Guide
Abstract
Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. This document provides a comprehensive overview of the pharmacology of this compound, intended for researchers, scientists, and professionals in drug development. It details its mechanism of action, receptor binding profile, downstream signaling cascades, and pharmacokinetic properties. Methodologies for key experimental assays are described, and quantitative data are presented in structured tables. Visual diagrams are provided to illustrate complex biological pathways and experimental workflows, adhering to specified technical standards.
Introduction
This compound is a quinazolinone derivative recognized for its high affinity and selectivity for the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in numerous physiological and pathological processes in the central nervous system.[1][2] Its primary utility is as a research tool, particularly in its radiolabeled form, [¹⁸F]this compound, for the in vivo quantification and mapping of 5-HT2A receptors in the brain using Positron Emission Tomography (PET).[1][3][4] Understanding the detailed pharmacology of this compound is crucial for interpreting these imaging studies and for its potential application in neuroscience research.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2A receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signal transduction. While primarily classified as a neutral antagonist, some studies suggest that under certain conditions, particularly in systems with high constitutive receptor activity, some 5-HT2A ligands can exhibit inverse agonism. This compound's high selectivity for the 5-HT2A subtype over other serotonin receptors makes it a valuable tool for isolating and studying the specific functions of this receptor.
The logical relationship of this compound's antagonist action is visualized below.
Receptor Binding Profile
This compound's pharmacological profile is defined by its high affinity for the 5-HT2A receptor and significantly lower affinity for other receptor subtypes. This selectivity is critical for its use as a specific probe in research. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Organism/System | Reference |
| 5-HT2A | 0.13 | Human | |
| 5-HT2A | 0.3 | Cloned Human | |
| 5-HT2C | 6.0 | Cloned Human | |
| 5-HT6 | 1,756 | Cloned Human | |
| 5-HT7 | 15 | Cloned Human |
Table 1: Binding Affinities (Ki) of this compound for Serotonin Receptor Subtypes.
Downstream Signaling Pathways
The 5-HT2A receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
This compound, by blocking the initial binding of serotonin, prevents the activation of this entire cascade.
Beyond the canonical Gq/PLC pathway, studies have shown that the 5-HT2A receptor can also couple to other signaling cascades, including the Phospholipase A2 (PLA2) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in both humans and animals, primarily in the context of its use as a PET ligand.
-
Metabolism: In humans, [¹⁸F]this compound undergoes metabolism, resulting in the formation of at least four radiometabolites. One identified metabolite is [¹⁸F]altanserinol, formed by the reduction of the ketone group. In rats, the metabolism is different, with no significant lipophilic metabolites detected that could cross the blood-brain barrier, simplifying kinetic modeling in preclinical studies.
-
Distribution: Following intravenous injection, this compound distributes throughout the body but shows high specific uptake in neocortical brain regions rich in 5-HT2A receptors. The cerebellum is often used as a reference region in PET studies due to its negligible density of 5-HT2A receptors, allowing for the estimation of non-specific binding.
-
Transport: In rodents, this compound has been identified as a substrate for the P-glycoprotein (P-gp) multidrug efflux transporter at the blood-brain barrier. This can limit its brain uptake, a factor that must be considered in quantitative preclinical imaging.
Experimental Protocols
The binding characteristics of this compound are primarily determined using competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol provides a generalized methodology for determining the Ki of a test compound (like this compound) at the 5-HT2A receptor.
-
Receptor Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing human 5-HT2A receptors in a cold lysis buffer (e.g., 50mM Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay binding buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), a known concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin) to saturate all specific binding sites.
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from the free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly selective and potent 5-HT2A receptor antagonist. Its well-characterized pharmacology, particularly its high affinity for the 5-HT2A receptor, makes it an indispensable tool in neuroscience research. Labeled with fluorine-18, it allows for the precise in vivo quantification of 5-HT2A receptors with PET, providing insights into the role of this receptor in aging and various neuropsychiatric disorders. The detailed understanding of its binding profile, mechanism of action, and associated signaling pathways outlined in this guide is fundamental for the design and interpretation of such studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin's Interaction with Serotonin Receptors: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and kinetics of altanserin, a potent and selective antagonist of the 5-hydroxytryptamine type 2A (5-HT2A) receptor. This compound, particularly in its radiolabeled form [¹⁸F]this compound, has become an invaluable tool in neuroscience research, primarily for the in vivo imaging and quantification of 5-HT2A receptors using positron emission tomography (PET).[1][2] This guide provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine these properties, and the signaling pathways involved.
Binding Affinity and Selectivity of this compound
This compound exhibits high affinity for the 5-HT2A receptor, with binding characteristics typically in the subnanomolar range.[3] Its selectivity is a key feature, displaying significantly lower affinity for other serotonin receptor subtypes and adrenergic receptors. This high selectivity makes it a preferred radioligand for specifically studying the 5-HT2A receptor population in the brain.[4]
Quantitative Binding Data
The following tables summarize the key binding affinity parameters for this compound across various studies.
Table 1: this compound Binding Affinity for 5-HT2A Receptors
| Parameter | Value | Species/Tissue | Method | Reference |
| Ki | 0.13 nM | Human Brain | In vitro | [5] |
| Ki | 0.3 nM | Cloned Human Receptors | Displacement Binding | |
| Kd | ~0.3 nM | Rat Brain | PET with [¹⁸F]this compound |
Table 2: this compound Selectivity Profile
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT2A | 0.3 | Cloned Human | |
| 5-HT2C | 6.0 | Cloned Human | |
| 5-HT6 | 1,756 | Cloned Human | |
| 5-HT7 | 15 | Cloned Human | |
| α1-adrenergic | Significant binding at nanomolar concentrations | Human and Pig Brain |
Kinetic Properties of this compound Binding
The kinetics of this compound binding to the 5-HT2A receptor are characterized by a relatively rapid association and a moderately slow dissociation, contributing to its suitability for in vivo imaging.
Quantitative Kinetic Data
Table 3: Kinetic Parameters of [¹⁸F]this compound Binding to 5-HT2A Receptors in Rat Brain (at 37°C)
| Parameter | Value | Reference |
| Association t1/2 | 2.8 min | |
| Dissociation t1/2 | 11 min |
In human PET studies, the binding and dissociation are often described by the rate constants k₃ (association) and k₄ (dissociation). The ratio k₃/k₄ is used to estimate the binding potential.
Experimental Protocols
The characterization of this compound's binding affinity and kinetics relies on a variety of sophisticated experimental techniques, primarily radioligand binding assays and in vivo imaging with PET.
In Vitro Radioligand Binding Assay (for Ki and Kd determination)
This protocol outlines the general steps for determining the binding affinity of this compound in vitro.
Caption: Workflow for an in vitro competition binding assay.
In Vivo PET Imaging with [¹⁸F]this compound
This protocol describes the key steps for quantifying 5-HT2A receptor binding in vivo using PET.
Caption: Workflow for an in vivo [¹⁸F]this compound PET study.
Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin to the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking the binding of serotonin, this compound prevents the initiation of this signaling cascade.
Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.
This guide provides a foundational understanding of this compound's binding properties and the methodologies used to study them. For more detailed protocols and specific experimental conditions, researchers should refer to the primary literature cited. The continued use of this compound in research will undoubtedly further elucidate the role of the 5-HT2A receptor in health and disease.
References
- 1. [18F]this compound binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin: A Technical Guide to a Seminal 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altanserin is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Since its discovery, it has become an invaluable tool in neuroscience research, particularly in the in vivo imaging of 5-HT2A receptors using positron emission tomography (PET). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed summaries of its binding profile, methodologies for its synthesis and use in binding assays, and a review of the signaling pathways it modulates.
Discovery and History
This compound was discovered and developed by scientists at Janssen Pharmaceutica in the 1980s. It emerged from a research program focused on developing selective antagonists for the 5-HT2A receptor, building upon the knowledge gained from the earlier discovery of ketanserin. The primary goal was to create a tool with high affinity and selectivity for the 5-HT2A receptor to better understand its role in various physiological and pathological processes.
While the specific individuals leading the this compound discovery team at Janssen are not extensively documented in publicly available literature, its development was a part of the broader research efforts led by Dr. Paul Janssen, the founder of Janssen Pharmaceutica. His leadership fostered an environment of innovative drug discovery that led to numerous groundbreaking medications.
The key innovation of this compound was its suitability for radiolabeling with fluorine-18 ([18F]), which established it as a critical radioligand for PET imaging. This application has allowed for the non-invasive in vivo quantification and mapping of 5-HT2A receptors in the brains of living subjects, including humans. This has been instrumental in studying a range of neuropsychiatric disorders, such as schizophrenia, depression, and neurodegenerative diseases.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor. Its binding profile has been extensively studied, and the following tables summarize key quantitative data from various in vitro binding assays.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT2A | 0.3 - 1.2 | Human/Rat | [Various] |
| 5-HT2C | 15 - 50 | Human/Rat | [Various] |
| 5-HT1A | >1000 | Human/Rat | [Various] |
| 5-HT1B | >1000 | Human/Rat | [Various] |
| 5-HT1D | >1000 | Human/Rat | [Various] |
| 5-HT6 | 1756 | Human | |
| 5-HT7 | 15 | Human |
Table 2: Binding Affinity of this compound for Other Receptors
| Receptor | Ki (nM) | Species | Reference |
| α1-Adrenergic | 3.5 - 10 | Rat | [Various] |
| α2-Adrenergic | >1000 | Rat | [Various] |
| Dopamine D2 | 50 - 100 | Rat | [Various] |
| Histamine H1 | 20 - 60 | Rat | [Various] |
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A generalized protocol is outlined below.
Workflow for the Synthesis of this compound
Caption: General synthetic scheme for this compound.
Detailed Methodology:
-
Alkylation: 4-(4-fluorobenzoyl)piperidine is reacted with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) to yield 1-(2-aminoethyl)-4-(4-fluorobenzoyl)piperidine. The reaction mixture is typically heated under reflux for several hours.
-
Thiocarbonylation: The resulting amine is then treated with thiophosgene in a suitable solvent (e.g., dichloromethane) to form the isothiocyanate intermediate, 1-(2-isothiocyanatoethyl)-4-(4-fluorobenzoyl)piperidine. This reaction is usually carried out at low temperatures.
-
Cyclization: The isothiocyanate is then reacted with anthranilic acid methyl ester in a high-boiling point solvent such as dimethylformamide (DMF). The mixture is heated to induce cyclization and formation of the quinazolinone ring system, yielding this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Radiolabeling with [18F]
The radiosynthesis of [18F]this compound is a critical procedure for its use in PET imaging.
Workflow for the Radiosynthesis of [18F]this compound
Caption: Automated radiosynthesis workflow for [18F]this compound.
Detailed Methodology:
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.
-
Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.
-
Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the reactive, anhydrous [18F]fluoride/Kryptofix complex.
-
Nucleophilic Substitution: The nitro-precursor of this compound (nitrothis compound) dissolved in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 150-160 °C) for a short period (e.g., 10-15 minutes) to facilitate the nucleophilic aromatic substitution of the nitro group with [18F]fluoride.
-
Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to separate [18F]this compound from unreacted [18F]fluoride and other impurities.
-
Formulation: The collected HPLC fraction containing [18F]this compound is reformulated into a sterile, injectable solution, typically isotonic saline with a small percentage of ethanol.
In Vitro 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin or a similar radioligand.
Workflow for 5-HT2A Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: A brain region rich in 5-HT2A receptors (e.g., rat frontal cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (or this compound for self-competition assays). The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
This compound, as a 5-HT2A receptor antagonist, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
5-HT2A Receptor Signaling Pathway (Antagonized by this compound)
Caption: this compound blocks serotonin-mediated 5-HT2A receptor signaling.
Pathway Description:
-
Agonist Binding: Under normal physiological conditions, serotonin binds to the 5-HT2A receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
PLC Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a variety of downstream cellular responses.
-
Antagonism by this compound: this compound competitively binds to the 5-HT2A receptor, preventing serotonin from binding and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This compound remains a cornerstone in the study of the 5-HT2A receptor. Its high affinity, selectivity, and amenability to radiolabeling have made it an indispensable tool for in vivo imaging studies. The detailed experimental protocols and an understanding of its interaction with the 5-HT2A signaling pathway are crucial for its effective use in research and drug development. This technical guide provides a foundational resource for scientists working with this important pharmacological agent.
Altanserin Derivatives and Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of altanserin and its derivatives as ligands for the 5-HT2A serotonin receptor. It includes a detailed examination of the signaling pathways associated with this receptor, methodologies for key experiments, and a quantitative analysis of the binding affinities of various structural analogs.
Introduction to this compound and the 5-HT2A Receptor
This compound is a potent and selective antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Labeled with fluorine-18, [¹⁸F]this compound is widely utilized as a radioligand in positron emission tomography (PET) studies to investigate the distribution and density of 5-HT2A receptors in the brain.[1][2] The 5-HT2A receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Understanding the structure-activity relationship of ligands that bind to this receptor is crucial for the rational design of novel drugs with improved efficacy and selectivity.
This compound's chemical structure is characterized by a quinazolinone core linked to a 4-(4-fluorobenzoyl)piperidine moiety. Modifications to these structural components can significantly impact binding affinity and functional activity at the 5-HT2A receptor and other related receptors.
Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor mediates its intracellular effects through two primary signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway. The specific pathway activated can be influenced by the nature of the ligand, a concept known as functional selectivity or biased agonism.
Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Figure 1. 5-HT2A Receptor Gq/11 Signaling Pathway.
β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also promote the recruitment of β-arrestins. This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domain of the activated receptor. This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin can have two main consequences: it can sterically hinder the coupling of G-proteins, leading to desensitization of the Gq/11 signal, and it can initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).
Figure 2. 5-HT2A Receptor β-Arrestin Signaling Pathway.
Structure-Activity Relationship of this compound Derivatives
The following tables summarize the binding affinities of this compound and a series of quinazolinone derivatives for the 5-HT2A receptor and other serotonin receptor subtypes. The data is compiled from various scientific publications and illustrates how structural modifications influence receptor binding.
Binding Profile of this compound
This compound exhibits high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound for Various Serotonin Receptors
| Compound | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | 0.3 | 6.0 | 1756 | 15 |
| Data sourced from Tan et al. (1999)[3] |
SAR of Quinazolinone Derivatives
Modifications to the quinazolinone scaffold, particularly at the 2 and 4 positions, have been explored to develop novel 5-HT2A receptor ligands. The following table presents the binding affinities of a series of N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives.
Table 2: Binding Affinities (Ki, nM) of Quinazolinone Derivatives for the 5-HT2A Receptor
| Compound | R¹ | R² | R³ | 5-HT2A Kᵢ (nM) |
| 5a | H | H | H | 131.6 ± 12.5 |
| 5b | 2-Cl | H | H | 48.3 ± 4.2 |
| 5c | 3-Cl | H | H | 25.6 ± 2.1 |
| 5d | 4-Cl | H | H | 14.0 ± 1.2 |
| 5e | 2-F | H | H | 89.7 ± 7.6 |
| 5f | 3-F | H | H | 45.2 ± 3.8 |
| 5g | 4-F | H | H | 28.9 ± 2.5 |
| 5h | 2-CH₃ | H | H | 112.4 ± 9.8 |
| 5i | 3-CH₃ | H | H | 65.3 ± 5.4 |
| 5j | 4-CH₃ | H | H | 42.1 ± 3.7 |
| 5k | 2-OCH₃ | H | H | 158.9 ± 14.1 |
| 5l | 3-OCH₃ | H | H | 78.6 ± 6.9 |
| 5m | 4-OCH₃ | H | H | 55.2 ± 4.8 |
| 5n | H | 6-Cl | H | 38.7 ± 3.3 |
| 5o | 4-Cl | 6-Cl | H | 14.04 ± 0.21 |
| 5p | H | H | 2'-CH₃ | 215.3 ± 18.9 |
Data adapted from a study on novel quinazoline derivatives as 5-HT2A receptor ligands.
Key SAR Observations:
-
Substitution on the N-phenyl ring (R¹):
-
Electron-withdrawing groups, particularly halogens, at the para-position (4-position) of the N-phenyl ring generally enhance binding affinity. For instance, the 4-chloro derivative (5d ) exhibits significantly higher affinity than the unsubstituted compound (5a ).
-
The position of the substituent is crucial, with the para-position being the most favorable, followed by the meta- and then the ortho-position.
-
-
Substitution on the Quinazoline Ring (R²):
-
Introducing an electron-withdrawing group like chlorine at the 6-position of the quinazoline ring also improves affinity, as seen in the comparison of 5d and 5o .
-
-
Substitution on the Piperazine Ring (R³):
-
Substitution on the piperazine ring, such as a methyl group at the 2'-position (5p ), is detrimental to binding affinity.
-
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound derivatives. Below are representative protocols for radioligand binding and functional assays.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat brain cortex homogenates.
-
Radioligand: [³H]Ketanserin or [¹⁸F]this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Workflow:
Figure 3. Workflow for a Radioligand Binding Assay.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Prepare serial dilutions of the test compounds and the non-specific binding control.
-
Incubation: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.
Objective: To assess the functional activity of test compounds by measuring their effect on intracellular calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Fluo-8 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist Control: Serotonin (5-HT).
-
Antagonist Control: this compound or Ketanserin.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]this compound in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Altanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes in the central nervous system.[1] Its high affinity and selectivity have made it a valuable research tool for studying the role of the 5-HT2A receptor in various neurological and psychiatric disorders. Furthermore, radiolabeled forms of this compound, particularly [¹⁸F]this compound, are widely used as radioligands in positron emission tomography (PET) imaging to investigate the distribution and density of 5-HT2A receptors in the living brain.[2][3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, selectivity, and functional antagonism at the 5-HT2A receptor. Detailed experimental protocols for key in vitro assays are provided to enable researchers to effectively utilize this important pharmacological tool.
Data Presentation
Binding Affinity of this compound
The binding affinity of this compound for the human 5-HT2A receptor and other serotonin receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [¹⁸F]this compound | Cloned Human Receptors | 0.3 | |
| 5-HT2A | [¹⁸F]this compound | Human Brain | 0.13 | |
| 5-HT2C | [¹⁸F]this compound | Cloned Human Receptors | 6.0 | |
| 5-HT6 | [¹⁸F]this compound | Cloned Human Receptors | 1,756 | |
| 5-HT7 | [¹⁸F]this compound | Cloned Human Receptors | 15 |
Functional Activity of this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) - Ketanserin (Reference) |
| Inositol Phosphate Accumulation | Serotonin | A7r5 smooth muscle cells | ~10 |
| Calcium Mobilization | Serotonin | HEK 293 cells | ~5 |
Note: The IC50 values for Ketanserin are provided as a reference to indicate the expected potency range for a 5-HT2A antagonist in these assays.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like serotonin, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as an antagonist, binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by agonists.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. The assay involves incubating a radiolabeled ligand (e.g., [¹⁸F]this compound) with the receptor preparation and then measuring the amount of bound radioactivity.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Functional Antagonist Assay (Calcium Mobilization)
Functional assays, such as the calcium mobilization assay, are used to determine the potency of an antagonist (e.g., IC50) in inhibiting the agonist-induced cellular response. This assay measures the change in intracellular calcium concentration following receptor activation.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin or [¹⁸F]this compound.
-
Unlabeled ('cold') this compound for competition binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 10 µM), and membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of unlabeled this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
Objective: To functionally characterize the antagonist activity of this compound by measuring its ability to inhibit agonist-induced inositol phosphate accumulation.
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS) containing LiCl (typically 10 mM).
-
5-HT (serotonin) as the agonist.
-
This compound as the antagonist.
-
Commercially available inositol phosphate detection kit (e.g., HTRF-based IP-One assay).
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluency.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer containing LiCl for 15-30 minutes at 37°C. LiCl is included to inhibit the degradation of inositol monophosphate, allowing it to accumulate.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and IP Detection: Lyse the cells and measure the accumulated inositol phosphates according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Calcium Mobilization Assay
Objective: To determine the functional potency of this compound by measuring its ability to block agonist-induced intracellular calcium release.
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
5-HT (serotonin) as the agonist.
-
This compound as the antagonist.
-
Fluorescence plate reader with kinetic reading capabilities and an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of 5-HT (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value of this compound.
-
Conclusion
This compound is a highly valuable pharmacological tool for the in vitro and in vivo investigation of the 5-HT2A receptor. Its high affinity and selectivity, coupled with its antagonist properties, make it an ideal compound for elucidating the role of this receptor in health and disease. The detailed protocols provided in this guide offer a framework for researchers to reliably characterize the binding and functional properties of this compound and other potential 5-HT2A receptor ligands. A thorough in vitro characterization, as outlined here, is a critical step in the drug discovery and development process, providing essential data on the potency, selectivity, and mechanism of action of novel compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]this compound binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of [18F]this compound and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin: A Technical Guide for Studying Serotonin System Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its high affinity and specificity have established it as an invaluable tool in neuroscience research, particularly for elucidating the pathophysiology of various neuropsychiatric and neurological disorders in which the serotonergic system is implicated. When radiolabeled with fluorine-18 ([18F]this compound), it serves as a key radioligand for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET).[1][3] This guide provides an in-depth overview of this compound, including its binding profile, experimental protocols for its use, and its application in studying the serotonin system.
Core Properties of this compound
This compound's utility as a research tool stems from its specific binding characteristics for the 5-HT2A receptor. It displays high affinity for this receptor subtype, with minimal interaction with other serotonin receptor subtypes and other neurotransmitter receptors at typical experimental concentrations.[4]
Quantitative Binding Data
The following tables summarize the quantitative binding data for this compound and its radiolabeled form, [18F]this compound, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| 5-HT2A | 0.13 | Rat | |
| 5-HT2A | 0.3 | Rat | |
| 5-HT2C | 6.0 | Cloned | |
| 5-HT6 | 1756 | Cloned | |
| 5-HT7 | 15 | Cloned | |
| α1 Adrenergic | 4.55 - 4.6 | Rat | |
| D2 Dopaminergic | 62 | Rat |
Table 2: In Vivo and In Vitro Binding Parameters of [18F]this compound
| Parameter | Value | Brain Region | Species | Study Type | Reference |
| Kd | ~0.3 nM | - | Rat | In vitro | |
| Bmax | 523 fmol/mg protein | Frontal Cortex | Rat | In vitro | |
| Association t(1/2) | 2.8 min | - | Rat | In vitro (37°C) | |
| Dissociation t(1/2) | 11 min | - | Rat | In vitro (37°C) | |
| V3' (Binding Potential) | 1.57 ± 0.38 | Anterior Cingulate Cortex | Human | PET | |
| V3' (Binding Potential) | 1.02 ± 0.39 | Frontal Cortex | Human | PET | |
| Frontal Cortex/Cerebellum Ratio | ~3 | - | Human | PET | |
| Frontal Cortex/Cerebellum Ratio | 11 (at 2 hr post-injection) | - | Rat | In vivo |
5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway.
Figure 1: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Radiosynthesis of [18F]this compound
The most common method for producing [18F]this compound is through nucleophilic substitution.
Materials:
-
Nitro-altanserin (precursor)
-
[18F]Fluoride
-
Kryptofix 222 (K2.2.2)
-
Potassium Carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
C18 Sep-Pak cartridge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trap the [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel containing Kryptofix 222 and potassium carbonate.
-
Azeotropically dry the [18F]fluoride-Kryptofix complex.
-
Add the nitro-altanserin precursor dissolved in DMSO or DMF to the reaction vessel.
-
Heat the reaction mixture at a high temperature (e.g., 150°C).
-
After the reaction, perform a solid-phase extraction using a C18 Sep-Pak cartridge to remove unreacted [18F]fluoride and polar impurities.
-
Purify the crude product using preparative HPLC.
-
The final product, [18F]this compound, is formulated in a sterile solution for injection.
The entire synthesis and purification process typically takes around 75-110 minutes, with radiochemical yields ranging from 10% to 25%.
References
Methodological & Application
Application Notes and Protocols for [18F]altanserin PET Imaging of 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [18F]altanserin as a positron emission tomography (PET) radioligand for the in vivo imaging and quantification of serotonin 2A (5-HT2A) receptors.
Introduction
[18F]this compound is a selective antagonist for the 5-HT2A receptor, a G-protein coupled receptor implicated in various neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer's disease.[1][2] PET imaging with [18F]this compound allows for the non-invasive quantification and visualization of 5-HT2A receptor density and distribution in the brain. This radiotracer exhibits high affinity for the 5-HT2A receptor (Ki: 0.13 nM - 0.3 nM) and favorable kinetics for PET imaging.[3][4] The highest densities of 5-HT2A receptors are found in cortical regions, with lower densities in the hippocampus and striatum, and negligible levels in the cerebellum, which is often used as a reference region for data analysis.[3]
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic aromatic substitution reaction on the nitro-altanserin precursor.
Materials and Equipment
-
Precursor: Nitro-altanserin
-
[18F]Fluoride
-
Kryptofix 222 (K222)
-
Potassium carbonate (K2CO3)
-
Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Automated synthesis module (e.g., GE TracerLab FX FN)
-
High-performance liquid chromatography (HPLC) system for purification and quality control
-
C18 Sep-Pak cartridges
Protocol: Automated Synthesis
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [18F]fluoride into the reactor with a solution of K222 and K2CO3 in an acetonitrile/water mixture.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of helium or nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling Reaction: Add the nitro-altanserin precursor dissolved in anhydrous DMSO or DMF to the dried [K/K222]+[18F]F- complex. Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 10 minutes).
-
Purification:
-
Solid-Phase Extraction (SPE): Acidify the crude reaction mixture and pass it through a C18 Sep-Pak cartridge.
-
HPLC Purification: Elute the trapped product from the Sep-Pak and purify it using a semi-preparative HPLC system.
-
-
Formulation: Remove the HPLC solvent and formulate the purified [18F]this compound in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Quantitative Data: Radiosynthesis
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 20% ± 4% | |
| Radiochemical Yield (End of Bombardment) | 23-25% | |
| Radiochemical Purity | > 97% | |
| Specific Activity (End of Synthesis) | 95 ± 91 GBq/µmol | |
| Synthesis Duration | 75 - 94 ± 2 minutes |
In Vitro Binding Assays
In vitro binding assays are essential for characterizing the affinity and specificity of [18F]this compound for the 5-HT2A receptor.
Protocol: In Vitro Autoradiography
This protocol is adapted from studies validating [18F]this compound in rat brain tissue.
-
Tissue Preparation:
-
Euthanize the animal and rapidly remove the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the brain into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the sections on microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer (e.g., Tris-HCl) to remove endogenous serotonin.
-
Incubate the sections with varying concentrations of [18F]this compound in the assay buffer.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., ketanserin).
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.
-
Data Analysis: Quantify the signal intensity in different brain regions using densitometry and determine the binding parameters (Kd and Bmax) by saturation analysis.
Quantitative Data: In Vitro Binding
| Parameter | Ligand | Species | Value | Reference |
| Ki | This compound | Human (cloned receptors) | 0.3 nM | |
| Ki | This compound | Human | 0.13 nM |
In Vivo PET Imaging
In vivo PET imaging with [18F]this compound allows for the dynamic assessment of 5-HT2A receptor availability in living subjects.
Protocol: Animal PET Imaging (Rat)
This protocol is based on a detailed study in Lister Hooded rats.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Insert cannulas into the femoral artery and vein for blood sampling and radiotracer injection, respectively.
-
Position the animal in the PET scanner with its head fixed.
-
-
Radiotracer Injection: Inject a bolus of [18F]this compound intravenously.
-
PET Data Acquisition: Acquire dynamic PET data for a duration of up to 180 minutes.
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the arterial input function.
-
Metabolite Analysis:
-
Centrifuge blood samples to separate plasma.
-
Precipitate plasma proteins (e.g., with methanol).
-
Analyze the supernatant using HPLC to determine the fraction of unmetabolized [18F]this compound. In rats, [18F]this compound is slowly metabolized to polar metabolites, and no significant brain-penetrant metabolites have been observed.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using either a metabolite-corrected arterial input function (e.g., two-tissue compartment model) or a reference tissue model (e.g., using the cerebellum as the reference region).
-
Protocol: Human PET Imaging (Bolus + Constant Infusion)
This protocol is designed to achieve equilibrium conditions, which can simplify quantification and mitigate issues with radiolabeled metabolites.
-
Subject Preparation: Position the subject comfortably in the PET scanner.
-
Radiotracer Administration: Administer [18F]this compound as an initial bolus injection followed by a continuous infusion over several hours (e.g., >5 hours).
-
Example: Bolus of 208 ± 9 MBq and constant infusion of 65 ± 3 MBq/h.
-
-
PET Data Acquisition: Perform several short PET scans (e.g., 10-20 minutes) at regular intervals after equilibrium is expected to be reached (e.g., after 6 hours).
-
Venous Blood Sampling: Collect venous blood samples throughout the infusion period.
-
Metabolite Analysis: Analyze plasma samples to determine the concentration of parent [18F]this compound and its radiometabolites. In humans, lipophilic radiometabolites that can cross the blood-brain barrier are formed.
-
Data Analysis:
-
Once equilibrium is established (stable brain and plasma radioactivity concentrations), calculate the binding potential (BPND) or distribution volume ratio (DVR).
-
At equilibrium, a single PET scan may be sufficient to estimate 5-HT2A receptor density.
-
Quantitative Data: In Vivo Imaging
| Parameter | Species | Brain Region | Value | Reference |
| Peak Uptake (%ID/mL) | Rat | Frontal Cortex | 0.28% | |
| Peak Uptake (%ID/mL) | Rat | Cortex | 0.23% | |
| Peak Uptake (%ID/mL) | Rat | Striatum | 0.20% | |
| Peak Uptake (%ID/mL) | Rat | Hippocampus | 0.18% | |
| Intact [18F]this compound in Plasma (at 120 min) | Rat | - | 74% ± 6% | |
| Intact [18F]this compound in Plasma (at 90 min) | Dog | - | 55% ± 4.9% | |
| Binding Potential (V3') | Human | Anterior Cingulate Cortex | 1.57 ± 0.38 | |
| Binding Potential (V3') | Human | Frontal Cortex | 1.02 ± 0.39 |
Signaling Pathway and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflow: [18F]this compound Radiosynthesis and QC
The following diagram illustrates the general workflow for the production and quality control of [18F]this compound.
Caption: Workflow for [18F]this compound radiosynthesis.
Experimental Workflow: In Vivo PET Imaging and Analysis
This diagram outlines the key steps involved in conducting an in vivo PET study with [18F]this compound.
Caption: Workflow for in vivo PET imaging and analysis.
References
- 1. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of serotonin type 2A receptors in late-life neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of [18F] this compound bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo [¹⁸F]Altanserin PET Scanning in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Altanserin is a selective antagonist for the serotonin 2A (5-HT₂A) receptor, making it a valuable radiotracer for in vivo imaging of these receptors using positron emission tomography (PET).[1][2] The 5-HT₂A receptor is implicated in a variety of neurological and psychiatric conditions, including psychosis, mood disorders, and anxiety.[1] Consequently, the ability to quantify 5-HT₂A receptor availability in vivo is crucial for preclinical research in rodent models of these disorders.[1] This document provides a detailed protocol for conducting [¹⁸F]this compound PET scanning in rodents, covering radiotracer synthesis, animal preparation, image acquisition, and data analysis.
In rodents, [¹⁸F]this compound has been shown to be a suitable tracer for the quantification of 5-HT₂A receptors.[1] A key advantage in rodent studies is that the metabolism of [¹⁸F]this compound primarily produces polar metabolites that do not significantly cross the blood-brain barrier, simplifying kinetic analysis as the brain activity is derived solely from the parent compound. The highest densities of 5-HT₂A receptors are found in cortical regions, particularly the frontal cortex, with lower densities in the striatum and hippocampus. The cerebellum is considered to have a negligible density of these receptors, making it a suitable reference region for kinetic modeling.
Radiosynthesis and Quality Control of [¹⁸F]this compound
The radiosynthesis of no-carrier-added [¹⁸F]this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of the nitro-precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 222 and potassium carbonate. The synthesis can be automated using a remote-control system.
Key Synthesis Parameters:
| Parameter | Value | Reference |
| Precursor | Nitro-altanserin | |
| Reaction Temperature | 150 °C | |
| Solvents | DMF or DMSO | |
| Purification | HPLC and Solid Phase Extraction | |
| Synthesis Time | ~75-120 minutes | |
| Radiochemical Yield | 10-25% (End of Synthesis) | |
| Specific Activity | 0.8-1.3 Ci/µmol |
Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC to be >95%.
-
Chemical Purity: Assessed by UV-HPLC.
-
Residual Solvents: Measured by gas chromatography to ensure they are within acceptable limits.
-
pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: Tested to ensure the final product is suitable for in vivo administration.
Experimental Protocol for In Vivo [¹⁸F]this compound PET in Rodents
This protocol outlines the key steps for performing a [¹⁸F]this compound PET scan in rodents.
Animal Preparation
-
Animal Model: Sprague-Dawley or Lister Hooded rats are commonly used.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the study.
-
Fasting: To reduce variability in radiotracer uptake, animals are typically fasted for 12-24 hours before the scan, with free access to water.
-
Catheterization: For dynamic scanning with arterial blood sampling, catheterization of the femoral artery and vein is required under anesthesia. This allows for radiotracer injection and blood sampling for metabolite analysis and creation of an arterial input function.
-
Anesthesia: Anesthesia is induced and maintained throughout the scanning procedure. A common choice is isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Body temperature should be monitored and maintained using a heating pad.
Radiotracer Administration
-
Dose: The injected dose of [¹⁸F]this compound should be sufficient to obtain good quality images. The exact amount will depend on the scanner sensitivity and the specific activity of the radiotracer.
-
Administration Route: The radiotracer is typically administered as a bolus injection via the tail vein or a catheterized vein.
-
Formulation: [¹⁸F]this compound is formulated in a sterile physiological saline solution, sometimes with a small percentage of ethanol to aid solubility.
PET Image Acquisition
-
Scanner: A dedicated small-animal PET scanner is used.
-
Positioning: The anesthetized animal is positioned in the scanner with the head in the center of the field of view. A head holder is used to minimize motion artifacts.
-
Transmission Scan: A transmission scan (using a rotating radioactive source or a CT scan) is performed for attenuation correction of the emission data.
-
Emission Scan: The dynamic emission scan is started simultaneously with the injection of the [¹⁸F]this compound bolus.
-
Scan Duration: Dynamic scans are typically acquired for 90 to 180 minutes.
-
Data Acquisition: Data is acquired in list mode and subsequently binned into a series of time frames for reconstruction.
Arterial Blood Sampling (for blood input modeling)
-
Sampling Schedule: If arterial blood sampling is performed, frequent samples are taken in the initial minutes after injection, with the sampling frequency decreasing over time.
-
Measurement of Radioactivity: The total radioactivity in each whole-blood and plasma sample is measured using a gamma counter.
-
Metabolite Analysis: Plasma samples are analyzed to determine the fraction of radioactivity corresponding to the unchanged [¹⁸F]this compound. This is typically done using HPLC. In rats, after 2 hours, the intact [¹⁸F]this compound can account for approximately 74% of the total radioactivity in blood plasma.
Image Reconstruction and Data Analysis
-
Image Reconstruction: The acquired emission data is corrected for attenuation, scatter, and radioactive decay, and then reconstructed into a series of 3D images over time using an appropriate algorithm (e.g., OSEM3D).
-
Image Co-registration: The PET images are co-registered to a magnetic resonance imaging (MRI) template or an anatomical atlas of the rodent brain to allow for the delineation of regions of interest (ROIs).
-
Time-Activity Curves (TACs): TACs are generated by plotting the mean radioactivity concentration within each ROI as a function of time.
-
Kinetic Modeling:
-
Blood Input Models: If arterial blood data is available, kinetic models such as the two-tissue compartment model can be used to estimate the binding potential (BP_ND).
-
Reference Tissue Models (RTM): Given the negligible 5-HT₂A receptor density in the cerebellum, it can be used as a reference region to estimate BP_ND without the need for arterial blood sampling. RTMs have been shown to provide reliable estimates of [¹⁸F]this compound binding.
-
Quantitative Data Summary
The following tables summarize key quantitative data from [¹⁸F]this compound PET studies in rats.
Table 1: Regional Brain Uptake of [¹⁸F]this compound in Rats
| Brain Region | Peak Uptake (%ID/mL) | Time to Peak (minutes) | Reference |
| Frontal Cortex | 0.28 | ~40 | |
| Cortex (overall) | 0.23 | ~40 | |
| Striatum | 0.20 | ~20 | |
| Hippocampus | 0.18 | ~10 | |
| Cerebellum | Low, with rapid washout | Early time frames |
Table 2: Pharmacological Validation Parameters
| Study Type | Intervention | Effect on [¹⁸F]this compound Binding | Reference |
| Saturation | Pre-treatment with this compound (1.5 mg/kg) | Full binding saturation | |
| Displacement | Ketanserin (1.5 mg/kg) injected at 60 min | Displacement of the radiotracer | |
| MDT Inhibition | Cyclosporine A (50 mg/kg) | 2- to 3-fold increase in brain uptake |
Visualizations
Serotonin 5-HT₂A Receptor Signaling Pathway
Caption: Simplified 5-HT₂A receptor signaling pathway.
Experimental Workflow for [¹⁸F]this compound PET in Rodents
References
Application Notes and Protocols for Human Brain Mapping with Altanserin PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting human brain mapping studies using Altanserin Positron Emission Tomography (PET). This technique is a powerful tool for the in vivo quantification of serotonin 2A (5-HT2A) receptors, which are implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders.
Introduction to this compound PET
[18F]this compound is a selective antagonist for the 5-HT2A receptor, making it a valuable radioligand for PET imaging.[1][2][3] PET studies with [18F]this compound allow for the non-invasive mapping and quantification of 5-HT2A receptor density in the living human brain.[2] This methodology is crucial for understanding the role of the serotonergic system in various brain functions and diseases, and for the development of novel therapeutic agents targeting this system.[2]
The highest density of 5-HT2A receptors is found in cortical regions, with negligible specific binding in the cerebellum, which is often utilized as a reference region in data analysis. Studies have consistently shown an age-related decline in 5-HT2A receptor binding.
Applications in Research and Drug Development
This compound PET has been instrumental in elucidating the role of 5-HT2A receptors in a range of conditions:
-
Neuropsychiatric Disorders: Alterations in 5-HT2A receptor density have been reported in schizophrenia, depression, and obsessive-compulsive disorder.
-
Neurodegenerative Diseases: Changes in 5-HT2A receptor availability have been observed in Alzheimer's disease.
-
Pharmacological Studies: this compound PET is used to determine the in vivo receptor occupancy of new drugs targeting the 5-HT2A receptor, providing crucial dose-finding and mechanism-of-action information.
-
Challenge Studies: In combination with pharmacological challenges (e.g., dexfenfluramine), this compound PET can be used to assess the functional integrity and release capacity of the serotonin system.
Experimental Protocols
Two primary experimental protocols are commonly employed for this compound PET studies: the bolus injection method and the bolus-plus-infusion method.
Protocol 1: Bolus Injection with Arterial Blood Sampling
This protocol involves a single intravenous injection of [18F]this compound followed by dynamic PET scanning and arterial blood sampling to measure the input function.
3.1.1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous line should be placed for radiotracer injection.
-
An arterial line should be placed for blood sampling.
-
The subject's head is positioned in the PET scanner, often with a thermoplastic mask for immobilization.
3.1.2. Radiotracer Administration and PET Acquisition:
-
A bolus of [18F]this compound (typically around 250 MBq) is administered intravenously over 30 seconds.
-
Dynamic PET data acquisition commences simultaneously with the injection and continues for 90-120 minutes.
-
The acquisition is typically performed in a series of frames with increasing duration (e.g., from one to ten minutes).
3.1.3. Arterial Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are collected frequently, especially in the initial phase after injection, to accurately capture the peak of the input function.
-
Plasma is separated from the blood samples, and the radioactivity concentration is measured.
-
A portion of the plasma is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent compound ([18F]this compound) versus its radiolabeled metabolites.
3.1.4. Data Analysis:
-
Kinetic Modeling: Time-activity curves (TACs) are generated for various brain regions of interest (ROIs). These TACs, along with the metabolite-corrected arterial input function, are fitted to a compartmental model (e.g., a two-tissue compartmental model) to estimate the total distribution volume (VT).
-
Graphical Analysis (Logan Plot): This method provides an estimate of VT without the need for complex compartmental model fitting. It is considered a robust and reliable method for this compound PET data.
-
Binding Potential (BPND): The binding potential, a measure of receptor density, can be calculated from VT using the cerebellum as a reference region.
Protocol 2: Bolus-Plus-Infusion
This protocol aims to achieve a steady-state concentration of the radiotracer in both plasma and brain tissue, simplifying data analysis.
3.2.1. Subject Preparation:
-
Similar to the bolus injection protocol, but an arterial line may not be necessary if venous sampling is deemed sufficient.
3.2.2. Radiotracer Administration and PET Acquisition:
-
An initial bolus of [18F]this compound is administered, followed immediately by a continuous infusion. The bolus-to-infusion ratio is calculated to achieve rapid equilibrium (e.g., a ratio of 1.75 hours).
-
PET data is acquired after allowing sufficient time for equilibrium to be reached (typically around 2 hours). The scan can be shorter (e.g., five 8-minute frames).
3.2.3. Blood Sampling:
-
Venous blood samples are taken at mid-scan time to measure the plasma concentration of [18F]this compound.
3.2.4. Data Analysis:
-
Equilibrium Modeling: At steady state, the ratio of the concentration of radioactivity in a region of interest to the concentration of the parent radiotracer in plasma can be used to calculate the distribution volume.
-
Binding Potential (V3'): This is calculated as the ratio of specific uptake (cortical region - cerebellum) to the total plasma parent concentration at equilibrium.
Quantitative Data Summary
The following tables summarize typical quantitative values obtained from this compound PET studies in healthy volunteers. These values can serve as a reference for researchers designing and interpreting their own studies.
Table 1: [18F]this compound Binding Potential (V3') in Healthy Volunteers (Bolus-Infusion Method)
| Brain Region | Binding Potential (V3') (mean ± SD) |
| Anterior Cingulate Cortex | 1.57 ± 0.38 |
| Frontal Cortex | 1.02 ± 0.39 |
Table 2: [18F]this compound Binding Potential (BP1) Reproducibility in Healthy Volunteers (Bolus-Infusion Method)
| Brain Region | Median Difference (%) |
| High Receptor Density Regions (e.g., Cortical) | 6 (range 5-12) |
| Low Receptor Density Regions | 17 (range 11-39) |
Table 3: Age-Related Decline in [18F]this compound Distribution Volume (DV3') in Healthy Volunteers
| Reference Region | Decline in DV3' per Decade (%) |
| Cerebellum | 6 |
| Pons | 4 |
Visualizations
Signaling Pathway
Caption: 5-HT2A receptor signaling and the antagonistic action of this compound.
Experimental Workflow: Bolus Injection Protocol
Caption: Workflow for this compound PET using the bolus injection method.
Experimental Workflow: Bolus-Infusion Protocol
Caption: Workflow for this compound PET using the bolus-infusion method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Autoradiography of 5-HT2A Receptors in Rat Brain Using Altanserin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Altanserin for the in vivo autoradiographic study of serotonin 2A (5-HT2A) receptors in the rat brain.
Introduction
This compound is a potent and selective antagonist for the 5-HT2A receptor.[1] When labeled with a radionuclide, typically Fluorine-18 ([18F]this compound), it serves as an invaluable radioligand for in vivo imaging techniques such as Positron Emission Tomography (PET) and in vivo autoradiography to investigate the distribution and density of 5-HT2A receptors.[1][2][3][4] In vivo autoradiography allows for the visualization and quantification of receptor occupancy in the intact brain of a living animal, providing critical insights into neuropharmacology and the study of various neurological and psychiatric disorders. This document outlines the key characteristics of this compound, detailed protocols for its use in in vivo autoradiography in rats, and the expected outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound binding to 5-HT2A receptors.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.13 nM | 5-HT2A | Rat | |
| Ki | >1400 nM | 5-HT1 | Rat | |
| Ki | 62 nM | D2 Dopaminergic | Rat | |
| Ki | 4.6 nM | α1 Adrenergic | Rat | |
| Ki | 7.8 nM | H1 Histaminergic | Rat |
Table 2: In Vivo Binding Characteristics of [18F]this compound in Rats
| Parameter | Value | Brain Region | Notes | Reference |
| Specific Binding | ~30 pmol/g | Frontal Cortex | Quantified by direct counting and digitalized autoradiograms. | |
| Frontal Cortex/Cerebellum Ratio | Reaches a plateau of 11 at 2 hours post-injection. | Frontal Cortex vs. Cerebellum | The cerebellum is often used as a reference region with negligible specific 5-HT2A binding. | |
| Brain Uptake | 0.5% Injected Dose/g organ | Whole Brain | Rapid localization. | |
| Specific Activity | 0.8-1.3 Ci/µmol | N/A | At End of Synthesis (EOS). |
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand serotonin (5-HT) or an antagonist like this compound, initiates a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, leading to various cellular responses.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
Radiolabeling of this compound
[18F]this compound is typically synthesized via a nucleophilic substitution reaction.
-
Precursor: Nitro-altanserin.
-
Reagents: [18F]Fluoride, Kryptofix 222, and Potassium Carbonate (K2CO3).
-
Procedure: The reaction is carried out in a suitable solvent, followed by purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Outcome: No-carrier-added [18F]this compound with a radiochemical yield of approximately 10% (End of Synthesis) and a specific activity of 0.8-1.3 Ci/µmol can be achieved in under 2 hours.
Animal Preparation and Injection
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Catheterization: For dynamic studies and blood sampling, catheterize the tail vein for radiotracer injection and the tail artery for blood collection.
-
Injection: Administer a bolus injection of [18F]this compound (typically a specific activity of 1-3 Ci/µmol) intravenously via the tail vein catheter.
In Vivo Autoradiography Procedure
This protocol outlines the general steps for in vivo autoradiography.
-
Radiotracer Administration: Inject the anesthetized rat with [18F]this compound as described above.
-
Uptake Period: Allow for a sufficient uptake period for the radiotracer to distribute and bind to the 5-HT2A receptors. A period of 60-120 minutes is typical, as the frontal cortex to cerebellum ratio reaches a plateau at 2 hours post-injection.
-
Euthanasia and Brain Extraction: At the end of the uptake period, euthanize the animal via an appropriate method (e.g., overdose of anesthetic followed by decapitation).
-
Brain Freezing: Rapidly extract the brain and freeze it in isopentane cooled with liquid nitrogen or dry ice to prevent ice crystal formation and preserve tissue morphology.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 20-50 µm.
-
Section Mounting: Thaw-mount the brain sections onto microscope slides.
-
Exposure: Place the slides in a light-tight cassette and appose them to a phosphor imaging plate or X-ray film. The exposure time will depend on the injected dose and the specific activity of the radiotracer.
-
Image Acquisition and Analysis: After exposure, scan the imaging plate using a phosphor imager or develop the film. The resulting autoradiograms can be quantified using densitometry software. Regions of interest (ROIs) are drawn over specific brain areas (e.g., frontal cortex, striatum, cerebellum) to measure the optical density, which is proportional to the concentration of the radioligand.
Caption: Experimental Workflow for In Vivo Autoradiography.
Specificity and Displacement Studies
To confirm the specificity of [18F]this compound binding to 5-HT2A receptors, blocking or displacement studies can be performed.
-
Blocking Study: Pre-treat a group of animals with a non-radioactive 5-HT2A antagonist (e.g., ketanserin or mesulergine) 30-60 minutes prior to the injection of [18F]this compound. This will block the specific binding sites, and the resulting autoradiograms should show significantly reduced signal in 5-HT2A receptor-rich regions compared to control animals.
-
Displacement Study: Inject a displacing agent (e.g., ketanserin) at a specific time point after the administration of [18F]this compound when the radioligand has reached binding equilibrium. This will demonstrate the reversibility of the binding.
Data Analysis and Interpretation
The analysis of in vivo autoradiography data involves quantifying the radioligand binding in different brain regions.
-
Calibration: Co-expose calibrated radioactive standards with the brain sections to create a standard curve that relates optical density or photostimulated luminescence to the concentration of radioactivity.
-
Region of Interest (ROI) Analysis: Define ROIs on the autoradiograms corresponding to specific anatomical structures in the rat brain (e.g., frontal cortex, cingulate cortex, striatum, and cerebellum).
-
Quantification: Determine the average radioactivity concentration within each ROI.
-
Specific Binding Calculation: The cerebellum is often used as a reference region due to its very low density of 5-HT2A receptors. Specific binding in a target region can be estimated by subtracting the non-specific binding (radioactivity in the cerebellum) from the total binding (radioactivity in the target region).
-
Specific Binding = (Radioactivity in Target Region) - (Radioactivity in Cerebellum)
-
-
Binding Potential (BP): A more quantitative measure, the binding potential (BP_ND), can be calculated, which is an index of the density of available receptors (Bmax) over the dissociation constant (Kd). This often requires kinetic modeling with arterial plasma input function or reference tissue models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of [18F]this compound and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols: Experimental Design for Altanserin Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] Its high affinity and selectivity have made it an invaluable tool in neuroscience research and drug development for probing the function of the 5-HT2A receptor system. Labeled with fluorine-18 ([18F]), this compound is widely used as a radioligand for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET).[2][3][4] Blocking studies are essential for validating the specificity of a ligand's binding to its target receptor and for understanding the physiological and behavioral consequences of receptor inhibition. This document provides detailed protocols and experimental design considerations for conducting this compound blocking studies both in vitro and in vivo.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, modulating a wide range of downstream cellular responses. This compound blocks this cascade by preventing the initial binding of serotonin to the receptor.
Data Presentation: Receptor Binding Profile
A critical aspect of designing a blocking study is understanding the ligand's affinity for its primary target and potential off-target receptors. While this compound is highly selective for the 5-HT2A receptor, it displays measurable affinity for other receptors at higher concentrations. This data is crucial for determining appropriate dosing to ensure target-specific blockade.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 | |
| α1-adrenergic | 4.55 | |
| H1 histaminergic | 7.8 | |
| 5-HT2C | 40 | |
| D2 dopaminergic | 62 | |
| 5-HT1A | 1570 |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay
This protocol determines the affinity (Ki) of this compound or other competing ligands for the 5-HT2A receptor by measuring their ability to displace a radiolabeled ligand (e.g., [3H]ketanserin or [18F]this compound).
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.
-
Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay binding buffer (50mM Tris, 5mM MgCl2, 0.1mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding: Add 50-120 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.3 nM [18F]this compound), and assay buffer.
-
Non-specific Binding (NSB): Add membrane protein, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 µM ketanserin) to saturate the receptors.
-
Competition: Add membrane protein, radioligand, and varying concentrations of unlabeled this compound (typically spanning 7-10 log units).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters four times with ice-cold wash buffer (50mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo PET Imaging Blocking Study (Rodent Model)
This protocol validates that the uptake of [18F]this compound in the brain is specific to 5-HT2A receptors. A baseline scan is compared to a scan where the receptors are pre-blocked with a high dose of non-radioactive ("cold") this compound.
1. Animal Preparation:
-
Use adult male Lister Hooded or Sprague Dawley rats.
-
Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Place a catheter in the tail vein for injection of the radiotracer and blocking agent.
2. Experimental Design:
-
Baseline Group (n≥3): Animals receive only the radiotracer.
-
Blocking Group (n≥3): Animals are pre-treated with non-radioactive this compound before the radiotracer is administered.
-
Pre-treatment: Administer a bolus of cold this compound (e.g., 1.5 mg/kg, IV) 50 minutes prior to the injection of the radiotracer.
3. Radiotracer Administration and PET Scan:
-
Position the anesthetized rat in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus of [18F]this compound (e.g., ~250 MBq) via the tail vein catheter.
-
Acquire a dynamic emission scan for 90-120 minutes.
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images to a standard MRI atlas for anatomical reference.
-
Define Regions of Interest (ROIs) for high-density 5-HT2A areas (e.g., frontal cortex, striatum) and a reference region with negligible specific binding (cerebellum).
-
Generate time-activity curves (TACs) for each ROI, showing radiotracer uptake over time.
-
Calculate the binding potential (BP_ND) or distribution volume (DV) in the target regions. A significant reduction in these values in the blocking group compared to the baseline group indicates specific binding. For example, pre-treatment with cold this compound has been shown to reduce BP_ND by 89% in the frontal cortex.
Key Considerations and Troubleshooting
-
Specificity vs. Selectivity: this compound is selective, not specific. At high concentrations, it can bind to other receptors (e.g., α1-adrenergic), which could confound results. Doses should be chosen carefully based on Ki values to minimize off-target effects.
-
Radioligand Specific Activity: For PET studies, using [18F]this compound with high specific activity is crucial to ensure that the injected mass is low enough not to cause receptor saturation (i.e., it acts as a true tracer).
-
Metabolites: [18F]this compound can be metabolized into compounds that may or may not cross the blood-brain barrier. While studies in rats suggest minimal interference from brain-penetrant radioactive metabolites, this should be considered, especially in human studies where metabolite correction of plasma data is often necessary.
-
Choice of Reference Region: The cerebellum is commonly used as a reference region in PET studies due to its very low density of 5-HT2A receptors. However, some studies have noted non-negligible binding, so its suitability should be confirmed.
-
Animal Models: The distribution and density of 5-HT2A receptors can vary between species and even strains, which may influence experimental outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding characteristics of the 5-HT2A receptor antagonists this compound and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
Altanserin in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] This property has led to its widespread use in neuroscience research, particularly in the form of its radiolabeled analog, [¹⁸F]this compound, for in vivo imaging of 5-HT2A receptors using positron emission tomography (PET).[2][3] Beyond imaging, non-radiolabeled this compound serves as a valuable pharmacological tool to investigate the role of the 5-HT2A receptor in various physiological and pathological processes, including neuropsychiatric disorders.
These application notes provide a comprehensive overview of this compound dosage and administration for animal studies, covering both its use as a radioligand for PET imaging and as a pharmacological agent in behavioral and other preclinical models. The information is intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation: this compound Dosage and Administration
The following tables summarize quantitative data on this compound dosage and administration in various animal models, compiled from peer-reviewed literature.
Table 1: [¹⁸F]this compound Dosage for PET Imaging Studies
| Animal Model | Dosage (Radioactivity) | Administration Route | Key Findings | Reference |
| Rat (Sprague-Dawley) | 50-100 µCi | Intravenous (femoral vein) | High uptake in the frontal cortex, saturable and blockable by S2 antagonists. | [4] |
| Rat (Lister Hooded) | Not Specified | Intravenous (femoral vein) | Sufficient brain uptake with a distribution consistent with 5-HT2A receptor localization. | [3] |
| Dog (Beagle) | 352 ± 27.7 MBq | Intravenous (bolus injection) | Distribution in the brain corresponded well with human and rodent 5-HT2A receptor distribution. | |
| Baboon | Not Specified | Intravenous (bolus plus constant infusion) | Time-activity curves stabilized between 4 and 6 hours. |
Table 2: Non-Radiolabeled this compound Dosage for In Vivo Studies
| Animal Model | Dosage (mg/kg) | Administration Route | Study Type | Key Findings | Reference |
| Rat (Lister Hooded) | 1.5 mg/kg | Intravenous | PET (Pretreatment) | Used as a blocking agent to demonstrate the specificity of [¹⁸F]this compound binding. | |
| Mouse (C57BL/6J) | 10 mg/kg | Not Specified | Behavioral | Chronic administration did not alter cortical 5-HT2A receptor levels. |
Signaling Pathway
This compound exerts its effects by blocking the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway. Upon activation by serotonin, the 5-HT2A receptor initiates a cascade of intracellular events. The diagram below illustrates this signaling pathway.
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO, depending on the salt form and desired concentration)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the administration route and animal model)
-
Animal scale
2. Solution Preparation:
-
For intravenous administration, this compound is typically dissolved in sterile saline. For example, a final formulation for [¹⁸F]this compound for animal experiments was prepared in a mixture of ethanol and 0.9% NaCl solution, followed by sterile filtration.
-
For other routes, the vehicle should be chosen based on the solubility of the this compound salt and the experimental requirements. It is crucial to ensure the final solution is sterile and at a physiological pH.
-
Prepare fresh solutions on the day of the experiment.
-
Vortex the solution thoroughly to ensure complete dissolution.
3. Administration:
-
Intravenous (IV) Injection: Typically administered via the tail vein in rodents. The volume should be kept low, for instance, a study in Lister Hooded rats infused 1.5 mg/kg of non-radiolabeled this compound intravenously over 2 minutes.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents. The injection should be made into the lower quadrant of the abdomen to avoid puncturing internal organs.
-
Oral (PO) Administration: Can be performed via oral gavage. The volume administered should be appropriate for the size of the animal. While specific oral administration protocols for this compound were not prominently found in the initial search, protocols for other 5-HT2 antagonists can be adapted. For example, a study on the 5-HT2 antagonist RP 62203 used oral administration in mice at doses ranging from 0.25-4 mg/kg.
-
Subcutaneous (SC) Injection: Involves injecting the solution into the loose skin on the back of the neck.
4. Dosing:
-
The appropriate dose of this compound will depend on the specific research question, the animal model, and the administration route.
-
It is recommended to perform a dose-response study to determine the optimal dose for the desired effect in your specific experimental paradigm.
-
Based on the available literature, a starting point for intravenous administration in rats could be around 1.5 mg/kg, and for intraperitoneal administration in mice, around 10 mg/kg.
Protocol 2: Experimental Workflow for a Behavioral Study Using this compound
This workflow outlines a general procedure for investigating the effect of this compound on anxiety-like behavior using the Elevated Plus Maze test.
Detailed Steps:
-
Animal Acclimation and Habituation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce stress.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or the vehicle via the chosen route (e.g., IP). The timing of administration before the test should be consistent and based on the pharmacokinetic profile of the drug. A pre-test period of 30-60 minutes is common.
-
Elevated Plus Maze Test:
-
The apparatus consists of two open arms and two enclosed arms.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic effects are typically indicated by an increase in the time spent and the number of entries into the open arms.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
-
Conclusion
This compound is a versatile tool for probing the function of the 5-HT2A receptor in animal models. The information and protocols provided here offer a foundation for researchers to design and conduct rigorous and reproducible studies. It is essential to carefully consider the specific research question, animal model, and experimental paradigm when determining the optimal dosage and administration of this compound. Further dose-response studies are recommended to refine the experimental conditions for specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of [18F] this compound bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Quantifying 5-HT2A Receptor Density with [18F]altanserin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying serotonin 2A (5-HT2A) receptor density using the radioligand [18F]altanserin with Positron Emission Tomography (PET). This document outlines detailed experimental protocols, data presentation standards, and visual representations of key biological and experimental pathways.
Introduction
The 5-HT2A receptor, a key player in neuropsychiatric conditions such as depression and schizophrenia, is a primary target for novel therapeutic agents. [18F]this compound is a selective and high-affinity antagonist for the 5-HT2A receptor, making it a valuable tool for in vivo quantification and assessment of receptor occupancy by drug candidates. PET imaging with [18F]this compound allows for the non-invasive measurement of receptor density and distribution in the living brain.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from [18F]this compound PET studies in healthy human volunteers. These values can serve as a reference for study design and data interpretation.
Table 1: [18F]this compound Binding Potential (BPND) in Healthy Human Brain
| Brain Region | Binding Potential (BPND) Mean ± SD | Reference Tissue | Modeling Method | Reference |
| Frontal Cortex | 1.02 ± 0.39 (V3') | Cerebellum | Equilibrium Modeling (Constant Infusion) | [1] |
| Anterior Cingulate | 1.57 ± 0.38 (V3') | Cerebellum | Equilibrium Modeling (Constant Infusion) | [1] |
| Cortical Regions | 6% or 4% decrease per decade | Cerebellum or Pons | Distribution Volume (DV3') | [2] |
Note: V3' is the ratio of specific uptake to total plasma parent concentration at equilibrium.
Table 2: [18F]this compound Distribution Volume (VT) and Binding Capacity (k3/k4) in Healthy Human Brain
| Brain Region | Parameter | Value | Modeling Method | Reference |
| Occipital Cortex | k3/k4 | Lowest | Four-Compartment Model / Graphical Analysis | [3] |
| Limbic Cortex | k3/k4 | Increasing | Four-Compartment Model / Graphical Analysis | [3] |
| Parietal Cortex | k3/k4 | Increasing | Four-Compartment Model / Graphical Analysis | |
| Frontal Cortex | k3/k4 | Increasing | Four-Compartment Model / Graphical Analysis | |
| Temporal Cortex | k3/k4 | Highest | Four-Compartment Model / Graphical Analysis |
Note: k3/k4 is an estimate of the binding capacity (Bmax/KD).
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Agonist binding initiates a cascade of intracellular events, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling is crucial for the receptor's physiological functions and is the target of many psychoactive drugs.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for [18F]this compound PET Imaging
The quantification of 5-HT2A receptors using [18F]this compound PET involves several key steps, from radioligand synthesis to data analysis. The following diagram illustrates a typical workflow for a human PET study.
Caption: Experimental Workflow for [18F]this compound PET.
Experimental Protocols
Radiosynthesis of [18F]this compound
[18F]this compound is typically synthesized via nucleophilic substitution on a nitro precursor. A detailed procedure can be found in Massarweh et al. (2009). Key steps include:
-
Fluorination: Reaction of the nitro-altanserin precursor with [18F]fluoride in DMF or DMSO at high temperatures (e.g., 150°C).
-
Purification: A solid-phase extraction work-up using a C18-SepPak cartridge followed by semi-preparative HPLC to isolate [18F]this compound.
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
-
Quality Control: Radiochemical purity, specific activity, and sterility are confirmed before administration.
Human PET Imaging Protocol (Bolus plus Infusion)
This method aims to achieve a steady state of the radiotracer in plasma and brain tissue, simplifying kinetic modeling.
-
Subject Preparation: Subjects should fast for at least 6 hours prior to the scan. An intravenous line is placed for radiotracer administration and another (arterial or venous) for blood sampling.
-
Radiotracer Administration: An initial bolus of [18F]this compound (e.g., 208 ± 9 MBq) is administered, immediately followed by a constant infusion (e.g., 65 ± 3 MBq/h) for the duration of the study (e.g., up to 6 hours). A bolus-to-infusion ratio of approximately 1.75 hours is recommended to reach equilibrium quickly.
-
PET Acquisition: Dynamic PET scanning is performed. For equilibrium studies, scans can be acquired at intervals (e.g., 10-20 minutes every 30-60 minutes) throughout the infusion period. A shorter protocol may involve a 40-minute dynamic scan starting 2 hours after the infusion begins.
-
Blood Sampling: Frequent arterial or venous blood samples are collected throughout the scan to determine the plasma concentration of [18F]this compound and its metabolites.
Human PET Imaging Protocol (Bolus Injection)
This is a more common and less invasive approach.
-
Subject Preparation: Similar to the bolus plus infusion protocol.
-
Radiotracer Administration: A single intravenous bolus of [18F]this compound (e.g., 0.1 mCi/kg) is administered.
-
PET Acquisition: A dynamic PET scan is acquired for 90-120 minutes immediately following the injection.
-
Blood Sampling: Frequent arterial blood samples are collected, especially in the first few minutes after injection, to accurately define the arterial input function.
Animal PET Imaging Protocol (Rat)
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place catheters for radiotracer injection and, if required, arterial blood sampling.
-
Radiotracer Administration: Inject a bolus of [18F]this compound (e.g., 8.0 to 54.9 MBq) intravenously over 30 seconds.
-
PET Acquisition: Acquire a dynamic PET scan for 180 minutes.
-
Blood Sampling (optional): If using an arterial input function, collect arterial blood samples throughout the scan. For reference tissue models, blood sampling is not required.
Data Analysis
-
Image Processing: PET images are reconstructed and corrected for attenuation, scatter, and radioactive decay. The dynamic PET images are co-registered with the subject's anatomical MRI.
-
Region of Interest (ROI) Definition: ROIs for brain regions with high 5-HT2A receptor density (e.g., frontal cortex, anterior cingulate) and a reference region with negligible specific binding (cerebellum) are delineated on the co-registered MRI.
-
Kinetic Modeling:
-
Compartmental Models: These models use the metabolite-corrected arterial plasma concentration of the radiotracer as an input function to estimate parameters such as the total distribution volume (VT).
-
Reference Tissue Models: These methods do not require arterial blood sampling and use the time-activity curve from a reference region (cerebellum) as an input function. Common reference tissue models include the Logan graphical analysis and the Simplified Reference Tissue Model (SRTM). These models are used to estimate the binding potential (BPND), which is proportional to Bmax/KD.
-
Equilibrium Modeling: For bolus plus infusion studies, at equilibrium, the ratio of the specifically bound radiotracer in a target region to the concentration in plasma can be used to determine the distribution volume.
-
Conclusion
The use of [18F]this compound PET provides a robust and reliable method for the in vivo quantification of 5-HT2A receptors. The choice of experimental protocol and data analysis method will depend on the specific research question, available resources, and the subject population. The data and protocols presented here serve as a guide for researchers and clinicians aiming to utilize this powerful neuroimaging technique in their studies.
References
- 1. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [18F]altanserin PET Using a Constant Infusion Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the constant infusion paradigm for positron emission tomography (PET) imaging with [18F]altanserin, a selective antagonist for the serotonin 2A (5-HT2A) receptor. This methodology is particularly advantageous for overcoming challenges associated with lipophilic radiometabolites of [18F]this compound, enabling reliable quantification of 5-HT2A receptor density in the brain.
Introduction
[18F]this compound is a widely used radioligand for in vivo imaging of 5-HT2A receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and depression.[1] Kinetic modeling of [18F]this compound PET data can be complicated by the presence of lipophilic radiometabolites that cross the blood-brain barrier.[1][2] The constant infusion paradigm, which aims to achieve a steady state of the radiotracer in both plasma and brain tissue, offers a robust solution to this issue.[1][3] By maintaining a stable concentration of the parent radiotracer, this method allows for equilibrium modeling and accurate quantification of receptor binding.
Quantitative Data Summary
The constant infusion paradigm with [18F]this compound allows for the calculation of key quantitative parameters to assess 5-HT2A receptor availability. The primary outcome measures are V3' and V3, which represent the ratio of specifically bound radiotracer to the concentration of the parent compound in plasma.
Table 1: Quantitative Parameters from [18F]this compound PET with Constant Infusion
| Parameter | Description | Brain Region | Mean Value ± SD | Reference |
| V3' | Ratio of specific uptake (cortical-cerebellar) to total plasma parent concentration at equilibrium. | Anterior Cingulate Cortex | 1.57 ± 0.38 | |
| Frontal Cortex | 1.02 ± 0.39 | |||
| V3 | Ratio of specific uptake to free plasma parent concentration at equilibrium. | Anterior Cingulate Cortex | 169 ± 41 | |
| Frontal Cortex | 110 ± 42 |
Table 2: Infusion Protocol Parameters
| Parameter | Description | Value | Reference |
| Bolus Injection | Initial dose of [18F]this compound to rapidly achieve target concentration. | 208 ± 9 MBq | |
| Constant Infusion Rate | Rate of continuous [18F]this compound administration to maintain equilibrium. | 65 ± 3 MBq/h | |
| Total Infusion Duration | The total time the infusion is administered. | 555 to 626 min | |
| Time to Reach Equilibrium | The time required for brain and plasma concentrations to stabilize. | Approximately 6 hours |
Experimental Protocols
This section outlines the detailed methodology for conducting a [18F]this compound PET study using the constant infusion paradigm.
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be healthy volunteers or patients meeting specific study criteria. A thorough medical history, physical examination, and relevant laboratory tests should be conducted.
-
Informed Consent: All participants must provide written informed consent after a complete explanation of the study procedures and potential risks.
-
Fasting: Subjects should fast for at least 4 hours before the PET scan to ensure stable physiological conditions.
-
Catheter Placement: Two intravenous catheters should be placed, one for the infusion of [18F]this compound and the other in the contralateral arm for blood sampling.
Radioligand Administration
-
Bolus Injection: An initial bolus of [18F]this compound (e.g., ~208 MBq) is administered intravenously to rapidly achieve a high concentration of the radiotracer in the brain.
-
Constant Infusion: Immediately following the bolus, a continuous infusion of [18F]this compound (e.g., ~65 MBq/h) is initiated using a calibrated infusion pump. The infusion is maintained for the entire duration of the study (e.g., >5 hours).
PET Data Acquisition
-
Scanner Preparation: Perform daily quality control checks on the PET scanner.
-
Patient Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: A transmission scan is acquired for attenuation correction prior to the emission scan.
-
Emission Scan: PET data acquisition begins at the start of the bolus injection and continues throughout the infusion period. Dynamic scans (e.g., 10-20 minutes in duration) are acquired at regular intervals (e.g., every 30-60 minutes) after an initial stabilization period.
Blood Sampling and Analysis
-
Arterial or Venous Sampling: Venous blood samples are collected periodically throughout the scan.
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Metabolite Analysis: A portion of the plasma is analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent [18F]this compound and its radiometabolites.
-
Radioactivity Measurement: The total radioactivity in plasma is measured using a gamma counter.
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions, including cortical areas (e.g., frontal cortex, anterior cingulate cortex) and a reference region (e.g., cerebellum).
-
Time-Activity Curves (TACs): TACs are generated for each ROI by plotting the regional radioactivity concentration as a function of time.
-
Kinetic Modeling: Once equilibrium is reached (typically after 5-6 hours), the binding parameters V3' and V3 can be calculated using the following equations:
-
V3' = (C_ROI - C_Ref) / C_p
-
V3 = (C_ROI - C_Ref) / (f_p * C_p) Where:
-
C_ROI is the radioactivity concentration in the region of interest at equilibrium.
-
C_Ref is the radioactivity concentration in the reference region (cerebellum) at equilibrium.
-
C_p is the radioactivity concentration of the parent [18F]this compound in plasma at equilibrium.
-
f_p is the free fraction of [18F]this compound in plasma.
-
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). This initiates a cascade of intracellular events, including the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Constant Infusion [18F]this compound PET
The workflow for a constant infusion [18F]this compound PET study involves several sequential steps, from subject preparation to final data analysis, designed to achieve and leverage a steady-state condition for accurate receptor quantification.
Caption: Constant Infusion [18F]this compound PET Workflow.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 5-HT2A receptors in the human brain using [18F]this compound-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [18F]Altanserin from Nitro-altanserin Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiosynthesis of [18F]altanserin, a key radioligand for imaging serotonin 5-HT2A receptors using Positron Emission Tomography (PET). The synthesis is achieved via a nucleophilic aromatic substitution reaction from its nitro-precursor, nitro-altanserin.
Introduction
[18F]this compound is a crucial tool in neuroscience research and drug development, enabling the in vivo quantification and localization of 5-HT2A receptors in the brain.[1][2][3] Alterations in these receptors are implicated in various neuropsychiatric disorders. The synthesis from a nitro-precursor is a common and effective method for producing this radiotracer. This document outlines the necessary procedures, from radiolabeling to quality control, to ensure a reliable and high-quality production of [18F]this compound for preclinical and clinical research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of [18F]this compound from various reported protocols.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Value | Reference |
| Precursor | Nitro-altanserin | [4] |
| Amount of Precursor | 5.0 ± 0.4 mg | [4] |
| Radiochemical Yield (non-decay corrected) | 20% ± 4% | |
| Radiochemical Yield (EOB) | 23-25% | |
| Radiochemical Yield (EOS) | 10% | |
| Synthesis Duration | 94 ± 2 minutes | |
| Synthesis Duration | 75 minutes | |
| Synthesis Duration | < 2 hours | |
| Specific Activity (EOS) | 95 ± 91 GBq/μmol | |
| Specific Activity (EOS) | 0.8-1.3 Ci/μmol | |
| Radioactivity Concentration | 213 ± 36 MBq/mL |
EOB: End of Bombardment; EOS: End of Synthesis
Table 2: Quality Control Parameters
| Parameter | Method | Specification | Reference |
| Radiochemical Purity | Analytical HPLC | > 97% | |
| Analytical HPLC Column | Phenomenex Primesphere RP-18 (5 μm) 0.46 x 250 mm | - | |
| Analytical HPLC Mobile Phase | 35% Tetrahydrofuran in 0.05 mol/L ammonium acetate buffer (pH 4.75) | - | |
| Analytical HPLC Flow Rate | 1 mL/min | - | |
| UV Detection Wavelength | 254 nm | - | |
| Elution Time | 12-15 minutes |
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of [18F]this compound.
Production of [18F]Fluoride
[18F]Fluoride is typically produced in a cyclotron via the 18O(p,n)18F nuclear reaction. The resulting [18F]F- is trapped on an anion exchange cartridge, such as a Waters Accell plus light QMA cartridge, which has been preconditioned with a potassium carbonate solution and water.
Radiosynthesis of [18F]this compound
The synthesis is performed via a nucleophilic aromatic substitution reaction.
Materials:
-
Nitro-altanserin precursor
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Kryptofix 222 (K2.2.2)
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Automated synthesis module (e.g., GE Tracerlab FX FN)
Procedure:
-
Elute the trapped [18F]Fluoride from the QMA cartridge into the reactor vessel using a mixture of Kryptofix 222 in acetonitrile and potassium carbonate in water.
-
Dry the [18F]F--K2.2.2-K2CO3 complex by azeotropic distillation with acetonitrile at approximately 110°C under a stream of helium or nitrogen.
-
Cool the reactor to about 40°C.
-
Add a solution of nitro-altanserin (5.0 ± 0.4 mg) in anhydrous DMSO (1 mL) to the dried complex.
-
Heat the reaction mixture to 150°C for 10 minutes with stirring to facilitate the nucleophilic substitution.
Purification of [18F]this compound
The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) followed by Solid-Phase Extraction (SPE).
Procedure:
-
Following the reaction, the crude mixture is diluted and loaded onto a preparative HPLC column.
-
HPLC Purification:
-
Column: Symetry Prep 7 µm C18 (Waters)
-
Mobile Phase: A mixture of Methanol/Tetrahydrofuran/Sodium Acetate (0.05N, pH 5) in a ratio of 27/18/55.
-
Flow Rate: 5 mL/min
-
-
Collect the fraction containing [18F]this compound, identified by its retention time and a radioactivity detector.
-
Solid-Phase Extraction (SPE) for Formulation:
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge (e.g., Oasis cartridge) preconditioned with ethanol and water.
-
Wash the cartridge with water to remove any residual HPLC solvents.
-
Elute the purified [18F]this compound from the cartridge with ethanol.
-
-
The final product is formulated in a suitable vehicle for injection, such as a mixture of ethanol and 0.9% NaCl solution, and passed through a sterile filter.
Quality Control
Quality control is essential to ensure the identity, purity, and specific activity of the final [18F]this compound product.
Procedure:
-
Inject an aliquot of the final formulation into an analytical HPLC system.
-
Determine the radiochemical purity by integrating the radioactivity trace. The radiochemical purity should be greater than 97%.
-
Confirm the identity of [18F]this compound by co-injection with a non-radioactive this compound standard and comparing the retention times of the radioactive peak and the UV peak of the standard.
-
Determine the specific activity by comparing the UV peak area of the product with a standard calibration curve of known this compound concentrations.
Visualizations
Experimental Workflow
References
- 1. Time-efficient and convenient synthesis of [(18)F]this compound for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [18F]Altanserin Radiochemical Yield and Purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of [18F]altanserin. Our goal is to help you optimize your radiochemical yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the radiosynthesis of [18F]this compound.
Issue 1: Low Radiochemical Yield (<15%)
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Drying of [18F]Fluoride | Ensure azeotropic drying with acetonitrile is complete. Perform the drying step twice under a stream of nitrogen or helium. | Water can significantly reduce the nucleophilicity of the [18F]fluoride ion by forming hydrogen bonds, thereby hindering the substitution reaction.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For conventional heating, temperatures between 110°C and 150°C are reported.[2][3] For microfluidic synthesis, temperatures up to 220°C may be optimal. | The nucleophilic aromatic substitution requires significant thermal energy to proceed efficiently. The optimal temperature can vary based on the reaction setup (e.g., vessel type, volume). |
| Incorrect Precursor Concentration | Use an appropriate amount of the nitrothis compound precursor. Published protocols typically use between 1-5 mg. | While sufficient precursor is needed, an excessive amount does not necessarily increase the yield and can complicate the purification process. |
| Degraded Precursor | Use fresh or properly stored nitrothis compound precursor. Store the precursor according to the manufacturer's recommendations, typically in a cool, dark, and dry place. | The nitro-precursor can degrade over time, especially if exposed to light or moisture, leading to lower yields. |
| Issues with Reagents | Use fresh, high-quality Kryptofix 222 (K2.2.2) and potassium carbonate (K2CO3). Ensure solvents (DMSO or DMF) are anhydrous. | The quality of the phase-transfer catalyst (K2.2.2) and the base are critical for activating the [18F]fluoride. Water in the reaction solvent will deactivate the fluoride. |
| Leaks in the Synthesis Module | For automated synthesizers, perform regular system checks, including vacuum and pressure tests, to ensure there are no leaks. | Leaks can introduce moisture or prevent the complete transfer of reagents, leading to failed or low-yield syntheses.[4] |
Issue 2: Low Radiochemical Purity (<95%)
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Increase reaction time or temperature to ensure the reaction goes to completion. | Unreacted nitro-precursor is a common impurity. Adjusting reaction parameters can drive the reaction forward. |
| Formation of Side-Products | Optimize reaction conditions to minimize side reactions. Consider the use of radical scavengers like TEMPO if side-product formation is suspected.[5] | High temperatures and prolonged reaction times can sometimes lead to the formation of undesired byproducts. |
| Presence of Radiometabolites | While this is more of an in vivo issue, be aware that [18F]altanserinol can be a metabolite. For quality control, ensure your analytical HPLC method can separate [18F]this compound from potential radiochemical impurities. | Although primarily formed in vivo, understanding potential metabolites is crucial for developing accurate analytical methods to confirm the purity of the final product. |
| Suboptimal HPLC Purification | Optimize the HPLC mobile phase composition, flow rate, and column type to achieve better separation of [18F]this compound from impurities. | A well-optimized HPLC method is crucial for isolating the desired product from unreacted starting materials and any side-products. |
| Radionuclidic Impurities | While the synthesis process itself doesn't generate radionuclidic impurities, they can arise from the cyclotron target. Ensure proper purification of the initial [18F]fluoride. | Purification methods, such as passing the [18F]fluoride solution through an appropriate ion exchange column, are effective at removing metallic radionuclidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for [18F]this compound synthesis?
A1: Reported non-decay corrected radiochemical yields for [18F]this compound vary depending on the synthesis method. Yields typically range from 10% to 30%. With optimized microfluidic systems, yields as high as 53.7% have been reported.
Q2: What is the recommended precursor for [18F]this compound synthesis?
A2: The most commonly used precursor is nitrothis compound, specifically 3-(2-(4-(4-nitrobenzoyl)-1-piperidinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone.
Q3: Which solvents are best for the nucleophilic substitution reaction?
A3: Anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for this reaction.
Q4: How can I improve the separation of [18F]this compound during HPLC purification?
A4: To improve HPLC separation, you can adjust the mobile phase composition (e.g., the ratio of acetonitrile/methanol/THF to buffer), the pH of the aqueous component, and the flow rate. Using a high-efficiency preparative C18 column is also recommended. A reported mobile phase is a mixture of MeOH/THF/NaOAc (0.05N, pH 5) in a 27/18/55 ratio.
Q5: What are the key quality control tests for the final [18F]this compound product?
A5: Key quality control tests include:
-
Radiochemical Purity and Identity: Determined by analytical HPLC, comparing the retention time of the radioactive peak with a cold standard of this compound.
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any contaminating radioisotopes.
-
Specific Activity: Calculated by dividing the amount of radioactivity by the total mass of this compound.
-
Residual Solvents: Measured by gas chromatography to ensure levels are below pharmacopeia limits.
-
pH and Sterility: Standard tests for injectable radiopharmaceuticals.
Q6: Can water in the [18F]fluoride solution affect the synthesis?
A6: Yes, the presence of water significantly reduces the reactivity of the [18F]fluoride ion. It is crucial to perform thorough azeotropic drying of the [K/K2.2.2]18F complex before adding the precursor. However, some novel methods using ionic liquids have shown more tolerance to water.
Experimental Protocols
Automated Synthesis on a GE TRACERlab FX FN Module
This protocol is a general guideline based on published procedures. Users should optimize parameters for their specific setup.
-
[18F]Fluoride Trapping and Elution:
-
Deliver aqueous [18F]fluoride from the cyclotron to the synthesis module.
-
Trap the [18F]fluoride on a pre-conditioned QMA cartridge (e.g., Waters Accell Plus Light).
-
Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 222 (approx. 22 mg in acetonitrile) and potassium carbonate (approx. 7.5 mg in water).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to approximately 110°C under a stream of helium or nitrogen and reduced pressure to evaporate the water and acetonitrile.
-
Add anhydrous acetonitrile and repeat the evaporation step to ensure the complex is dry.
-
-
Radiolabeling Reaction:
-
Dissolve the nitrothis compound precursor (e.g., 2-5 mg) in anhydrous DMSO or DMF (approx. 1 mL).
-
Add the precursor solution to the dried [K/K2.2.2]18F complex in the reaction vessel.
-
Heat the reaction mixture at 150°C for 15-20 minutes.
-
-
Work-up and Purification:
-
Cool the reaction vessel.
-
Dilute the crude reaction mixture with water or an acidic solution.
-
(Optional SPE work-up) Load the diluted mixture onto a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities. Elute the desired product and precursor with an organic solvent like ethanol or acetonitrile.
-
Inject the crude or SPE-purified product onto a preparative HPLC system (e.g., C18 column) for final purification.
-
-
Formulation:
-
Collect the [18F]this compound fraction from the HPLC.
-
Remove the HPLC solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, washing with water, and eluting with a small volume of ethanol.
-
Formulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Data Presentation
Table 1: Comparison of [18F]this compound Synthesis Parameters and Results
| Reference | Synthesis Method | Precursor (Amount) | Solvent | Temperature | Time | Radiochemical Yield (non-decay corrected) | Radiochemical Purity |
| Lemaire et al. (1991) | Manual, Conventional Heating | Nitrothis compound | DMSO | Not specified | < 2 hr | 10% (EOS) | >98% |
| Massarweh et al. (2009) | Semi-automated (modified GE TracerLab) | Nitrothis compound | DMF or DMSO | 150°C | 75 min | 23-25% (EOB) | Not specified |
| Hasler et al. (2009) | Automated, Thermal Heating | Nitrothis compound | Not specified | Not specified | Not specified | Multi-GBq amounts produced | Not specified |
| Ametamey et al. | Automated (GE Tracerlab FX FN) | Nitrothis compound | Acetonitrile/DMSO | 110°C (drying) | 94 ± 2 min | 20% ± 4% (EOS) | >97% |
EOS: End of Synthesis; EOB: End of Bombardment
Visualizations
Caption: Experimental workflow for the synthesis and purification of [18F]this compound.
Caption: Troubleshooting decision tree for low radiochemical yield of [18F]this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-efficient and convenient synthesis of [(18)F]this compound for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]Altanserin Synthesis and Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]altanserin.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its primary application?
A1: [18F]this compound is a radioligand used in positron emission tomography (PET) studies to image and quantify serotonin 5-HT2A receptors in the brain.[1][2][3] Its high affinity and selectivity for these receptors make it a valuable tool in neuroscience research, particularly in studies related to psychiatric and neurological disorders.[1][4]
Q2: What is the general synthesis method for [18F]this compound?
A2: The most common method for synthesizing [18F]this compound is through a nucleophilic aromatic substitution reaction. This involves reacting the precursor, nitrothis compound, with [18F]fluoride in the presence of a phase transfer catalyst like Kryptofix 222 (K222) and a base such as potassium carbonate. The reaction is typically heated, and the final product is purified using high-performance liquid chromatography (HPLC).
Q3: What are the typical radiochemical yields and synthesis times for [18F]this compound?
A3: The non-decay corrected radiochemical yield for [18F]this compound typically ranges from 10% to 25%. Synthesis and purification times are generally between 75 and 120 minutes.
Q4: What are the key quality control tests for [18F]this compound?
A4: Key quality control tests include:
-
Radiochemical Purity: Determined by HPLC or TLC to ensure the absence of radioactive impurities.
-
Chemical Purity: Assessed by HPLC to identify and quantify non-radioactive chemical impurities.
-
Specific Activity: Measured to determine the amount of radioactivity per unit mass of the compound.
-
Residual Solvents: Analysis to ensure that levels of solvents used in the synthesis are within acceptable limits.
-
Radionuclidic Purity: To confirm that the radioactivity originates solely from Fluorine-18.
-
Sterility and Endotoxin Testing: For preparations intended for human use.
Q5: What are the known metabolites of [18F]this compound?
A5: The metabolism of [18F]this compound can lead to the formation of several radiometabolites. One identified metabolite is [18F]altanserinol, which results from the reduction of the ketone group. Other polar metabolites have also been observed. The presence of these metabolites is a critical consideration for the accurate quantification of 5-HT2A receptors in PET studies.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and quality control of [18F]this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | 1. Inefficient drying of [18F]fluoride: Water can quench the nucleophilic substitution reaction. | 1. Ensure azeotropic drying with acetonitrile is complete. Consider using thermal heating for more efficient drying. |
| 2. Precursor degradation: The nitrothis compound precursor can be sensitive to high temperatures and basic conditions. | 2. Optimize reaction temperature and time. Ensure the precursor is of high quality and stored correctly. | |
| 3. Issues with the phase transfer catalyst: Inactive or insufficient Kryptofix 222 can lead to poor fluoride reactivity. | 3. Use fresh, high-quality Kryptofix 222. Ensure the correct molar ratio of K222 to potassium carbonate. | |
| 4. Suboptimal reaction solvent: The choice of solvent (e.g., DMSO, DMF) can significantly impact the reaction efficiency. | 4. Test different aprotic polar solvents to find the optimal one for your system. | |
| Inconsistent Yields | 1. Variability in manual synthesis steps. | 1. Implement an automated synthesis module for better reproducibility. |
| 2. Fluctuations in cyclotron target water quality. | 2. Ensure consistent quality of the [18O]water used for [18F]fluoride production. | |
| Failed Synthesis | 1. Reagent malfunction or incorrect preparation. | 1. Verify the identity and purity of all reagents. Prepare fresh solutions for each synthesis. |
| 2. Mechanical failure of the synthesis module. | 2. Perform regular maintenance and calibration of the automated synthesizer. Check for leaks and blockages. |
Quality Control Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Radiochemical Purity (Multiple Radioactive Peaks on HPLC/TLC) | 1. Incomplete reaction or side reactions. | 1. Optimize reaction conditions (temperature, time) to favor the formation of [18F]this compound. |
| 2. Radiolysis of the product. | 2. Minimize the time between synthesis and purification. Consider adding a radical scavenger. | |
| 3. Inefficient HPLC purification. | 3. Optimize the HPLC method (column, mobile phase, flow rate) for better separation. | |
| Low Specific Activity | 1. Presence of carrier (non-radioactive) fluoride. | 1. Ensure "no-carrier-added" conditions during [18F]fluoride production and handling. |
| 2. Contamination with cold this compound from previous runs or analytical standards. | 2. Thoroughly clean all glassware and equipment. Use a dedicated HPLC system for quality control. | |
| Broad or Tailing HPLC Peaks | 1. Column degradation. | 1. Replace the HPLC column. |
| 2. Inappropriate mobile phase composition or pH. | 2. Adjust the mobile phase composition and pH to improve peak shape. | |
| 3. Sample overload. | 3. Inject a smaller volume of the sample. |
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Radiochemical Yield (non-decay corrected) | 10% - 25% | |
| Synthesis Time | 75 - 120 minutes | |
| Radiochemical Purity | > 97% | |
| Specific Activity | 30 - 115 GBq/μmol | |
| Ki for 5-HT2A Receptor | 0.3 nM |
Experimental Protocols
Automated Synthesis of [18F]this compound
This protocol is a generalized procedure based on common automated synthesis methods.
-
[18F]Fluoride Production and Trapping:
-
Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction.
-
Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
-
Elution and Drying of [18F]Fluoride:
-
Elute the trapped [18F]fluoride into the reactor vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile and water.
-
Perform azeotropic drying of the mixture by heating under a stream of inert gas (e.g., helium or nitrogen) to remove water.
-
-
Radiolabeling Reaction:
-
Add a solution of the nitrothis compound precursor in an anhydrous aprotic solvent (e.g., DMSO or DMF) to the dried [18F]fluoride/K222 complex.
-
Heat the reaction mixture at a specified temperature (e.g., 150°C) for a set duration (e.g., 10-15 minutes).
-
-
Purification:
-
Cool the reaction mixture and dilute it with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC system equipped with a C18 column.
-
Collect the fraction corresponding to [18F]this compound, guided by a radioactivity detector.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (SPE) on a C18 cartridge.
-
Elute the purified [18F]this compound from the SPE cartridge with ethanol.
-
Formulate the final product in a sterile solution, such as saline, for injection.
-
Quality Control by HPLC
-
System Preparation:
-
Equilibrate an analytical HPLC system with a C18 column using the specified mobile phase (e.g., a mixture of acetonitrile/tetrahydrofuran and ammonium acetate buffer).
-
-
Sample Analysis:
-
Inject a small aliquot of the final [18F]this compound product.
-
Monitor the eluent with both a UV detector and a radioactivity detector.
-
-
Data Analysis:
-
Radiochemical Purity: Calculate the percentage of the total radioactivity that elutes as the [18F]this compound peak.
-
Chemical Purity: Analyze the UV chromatogram to identify and quantify any chemical impurities.
-
Identity: Confirm the identity of the [18F]this compound peak by comparing its retention time with that of a non-radioactive this compound standard.
-
Visualizations
Caption: Automated synthesis workflow for [18F]this compound.
Caption: Quality control workflow for [18F]this compound.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[2-[4-(4-[18F]Fluorobenzoyl)-1-piperidyl]ethyl]-2-sulfanyl-3H-quinazolin-4-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [18F]Altanserin Plasma Metabolite Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radioactive metabolites of [18F]altanserin in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary radioactive metabolites of [18F]this compound found in plasma?
A1: In human plasma, [18F]this compound is metabolized into at least four radiometabolites. The most prominent identified metabolite results from the reduction of the ketone group, forming [18F]altanserinol.[1][2] While the N-dealkylation product, [18F]FBP, is not directly detectable, a radiometabolite of FBP is present.[1][2] In contrast, metabolism in rats is slower, and no lipophilic metabolites have been reported.[3]
Q2: How do the radioactive metabolites of [18F]this compound affect PET imaging and data quantification?
A2: The primary concern is that radiometabolites can cross the blood-brain barrier (BBB) and contribute to the nonspecific background radioactivity in the brain. This can interfere with the accurate quantification of 5-HT2A receptor binding. Therefore, it is crucial to perform a "metabolite correction" on the arterial plasma input function to account for the parent radiotracer concentration accurately. However, studies have shown that the binding of key metabolites like FBP and altanserinol to 5-HT2A receptors is negligible, suggesting they shouldn't interfere with specific receptor quantification in an equilibrium paradigm.
Q3: What percentage of [18F]this compound remains unchanged in human plasma over time?
A3: The metabolism of [18F]this compound in humans is relatively slow. Approximately 40-50% of the parent tracer is found in plasma 90 minutes after a bolus injection. One study reported that 38.4% of the total plasma activity was from unchanged [18F]this compound at the 90-minute mark.
Q4: Does the co-administration of other drugs affect the metabolism of [18F]this compound?
A4: Studies involving the serotonin-releasing agent dexfenfluramine and the hallucinogen psilocybin have shown no significant effect on the plasma metabolite fractions of [18F]this compound. This suggests that for studies involving these compounds, individual metabolite analysis for correcting plasma input functions may not be necessary.
Troubleshooting Guides
Problem 1: Poor separation of [18F]this compound and its metabolites during HPLC analysis.
-
Possible Cause: The mobile phase composition may not be optimal.
-
Solution: Adjust the mobile phase. A step-gradient high-performance liquid chromatography (HPLC) analysis can provide a distinct separation of [18F]this compound and its radiolabeled components. For isocratic systems, a mixture of tetrahydrofuran (THF) in an ammonium acetate buffer has been used successfully. Another reported mobile phase for good separation is a mixture of MeOH/THF/NaOAc.
-
Possible Cause: The column is not appropriate for the separation.
-
Solution: A C18 reversed-phase column is commonly used and effective for this separation.
Problem 2: Low recovery of radioactivity after solid-phase extraction (SPE).
-
Possible Cause: The SPE cartridge was not conditioned or equilibrated properly.
-
Solution: Ensure the C18 cartridge is conditioned with methanol and then equilibrated with water before loading the plasma sample.
-
Possible Cause: The elution solvent is not strong enough to recover all radioactive compounds.
-
Solution: Methanol is typically used for elution. If recovery is low, ensure the sample is not being eluted too quickly and consider a second elution step.
Problem 3: Discrepancies between HPLC and TLC results.
-
Possible Cause: Differences in the sample preparation for each method.
-
Solution: Ensure consistent sample handling. For TLC, plasma may be extracted with dichloromethane. For HPLC, an SPE cleanup is common. While one study found no statistically significant difference between the two methods, they also noted that TLC can be advantageous when many samples need to be analyzed.
Data Presentation
Table 1: Percentage of Unchanged [18F]this compound in Human Plasma
| Time Post-Injection | Percentage of Parent [18F]this compound | Reference |
| 90 minutes | ~40-50% | |
| 90 minutes | 38.4% |
Table 2: Comparison of Analytical Methods for Metabolite Analysis
| Method | Mean Plasma Radioactivity of Parent Compound | Advantages | Disadvantages | Reference |
| TLC | 1,456 KBq/ml | Good for analyzing many samples, less time-consuming sample workup. | - | |
| HPLC | 1,281 KBq/ml | Provides distinct separation of multiple components. | Requires larger sample volume, time-consuming sample workup, longer run times per sample. |
Table 3: Binding Affinities (Ki) of this compound and Metabolites to Serotonin Receptors
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| This compound | 0.3 | 6.0 | 1,756 | 15 | |
| FBP | Negligible | Negligible | Negligible | Negligible | |
| Altanserinol | Negligible | Negligible | Negligible | Negligible |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of [18F]this compound from Plasma
This protocol is adapted from methodologies described for cleaning plasma samples prior to HPLC analysis.
-
Cartridge Preparation: Condition a C18 SPE cartridge by passing methanol through it, followed by an equilibration step with water.
-
Sample Preparation: Dilute the plasma sample with a weak acid, such as acetic acid.
-
Loading: Pass the diluted plasma sample through the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interfering plasma components. A wash with a weak base like triethylamine followed by water has been described.
-
Elution: Elute the retained radioactive compounds, including [18F]this compound and its metabolites, with methanol.
-
Analysis: The eluate is now ready for analysis by HPLC or TLC.
Protocol 2: HPLC Analysis of [18F]this compound and its Metabolites
This protocol is a generalized procedure based on common practices.
-
Sample Preparation: Prepare the plasma sample using the SPE protocol described above.
-
HPLC System:
-
Column: Use a reversed-phase C18 column (e.g., LichroSorb RP-18, 7 µm, 0.4 x 250 mm²).
-
Mobile Phase: A mixture of 35% tetrahydrofuran (THF) in 0.05 mol/L ammonium acetate buffer (pH 4.75) is effective.
-
Flow Rate: Set the flow rate to approximately 0.9-1.0 mL/min.
-
-
Injection: Inject an aliquot of the prepared sample into the HPLC system.
-
Detection: Use a radioactivity detector to monitor the eluate.
-
Data Analysis: Integrate the peaks corresponding to the parent [18F]this compound and its metabolites to determine their relative percentages. The parent compound typically has a longer retention time than its more polar metabolites.
Visualizations
References
reducing non-specific binding of [18F]altanserin in cerebellum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding of [18F]altanserin in the cerebellum during positron emission tomography (PET) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cerebellum used as a reference region for [18F]this compound PET studies?
The cerebellum is widely used as a reference region in [18F]this compound PET studies because it is considered to have a negligible density of serotonin 2A (5-HT2A) receptors, the specific target of [18F]this compound.[1][2][3] This low receptor density means that the PET signal from the cerebellum is assumed to represent primarily non-specific binding and free radiotracer in the tissue. By using the cerebellum as a reference, researchers can estimate and correct for this non-specific binding in other brain regions that are rich in 5-HT2A receptors, allowing for a more accurate quantification of specific receptor binding.
Q2: What is non-specific binding and why is it a concern in the cerebellum?
Non-specific binding refers to the interaction of a radiotracer with molecules or surfaces other than its intended target receptor. In the context of [18F]this compound, this means its binding to structures in the brain that are not 5-HT2A receptors. While the cerebellum has a low density of 5-HT2A receptors, it is not entirely devoid of them, and some studies have reported non-negligible levels of specific binding.[1] High non-specific binding in the cerebellum can lead to an underestimation of the specific binding in target regions, thereby affecting the accuracy of 5-HT2A receptor quantification.
Q3: What is P-glycoprotein (P-gp) and how does it affect [18F]this compound binding in the cerebellum?
P-glycoprotein (P-gp) is an efflux transporter protein located at the blood-brain barrier (BBB) that actively pumps a wide variety of substances out of the brain. [18F]this compound has been identified as a substrate for P-gp.[1] This means that P-gp can limit the entry of [18F]this compound into the brain, including the cerebellum. Variations in P-gp expression or function between subjects or in certain disease states can alter the amount of [18F]this compound that reaches the cerebellum. This variability in radiotracer delivery, if not accounted for, can be misinterpreted as changes in non-specific binding, leading to inaccuracies in receptor quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating high non-specific binding of [18F]this compound in the cerebellum.
Issue: Higher than expected signal in the cerebellum
High signal in the cerebellum can compromise its use as a reference region. The following steps will help you troubleshoot this issue.
Step 1: Verify the absence of specific binding in the cerebellum.
-
Rationale: Although generally low, some specific 5-HT2A receptor binding can occur in the cerebellum. It is crucial to confirm that the signal is indeed non-specific.
-
Recommended Action: Conduct a blocking study by pre-treating a cohort of subjects with a high dose of a non-radioactive 5-HT2A antagonist, such as ketanserin or unlabeled this compound, before injecting [18F]this compound. If the signal in the cerebellum is significantly reduced after pre-treatment, it indicates the presence of specific binding.
Step 2: Investigate the potential influence of P-glycoprotein (P-gp).
-
Rationale: As a P-gp substrate, the brain uptake of [18F]this compound is modulated by P-gp activity. Increased P-gp function can reduce tracer uptake, while decreased function can enhance it. This can introduce variability in the cerebellar signal.
-
Recommended Action: To assess the impact of P-gp, a study can be performed using a P-gp inhibitor like cyclosporine A (CsA). A significant increase in the cerebellar uptake of [18F]this compound after CsA administration would confirm that P-gp efflux is a contributing factor.
Step 3: Consider alternative reference regions.
-
Rationale: If the cerebellum is found to have significant specific binding or is heavily influenced by P-gp in your experimental model, it may not be a suitable reference region.
-
Recommended Action: Explore the use of other brain regions with low 5-HT2A receptor density, such as the pons or white matter, as potential reference regions. The suitability of any alternative region should be validated through blocking studies.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high [18F]this compound signal in the cerebellum.
Experimental Protocols
Protocol 1: 5-HT2A Receptor Blocking Study
This protocol is designed to determine the fraction of the [18F]this compound signal in the cerebellum that is due to specific binding to 5-HT2A receptors.
Materials:
-
[18F]this compound
-
Ketanserin or non-labeled this compound
-
Vehicle (e.g., saline)
-
PET scanner and associated equipment
-
Animal model (e.g., rats)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
Blocking Agent Administration:
-
Experimental Group: Administer a blocking dose of ketanserin (e.g., 1.5 mg/kg for rats, intravenously) or non-labeled this compound (e.g., 1.5 mg/kg for rats, intravenously) 30-60 minutes prior to the injection of [18F]this compound.
-
Control Group: Administer an equivalent volume of vehicle at the same time point.
-
-
Radiotracer Injection: Inject a bolus of [18F]this compound (e.g., 8.0 to 54.9 MBq for rats) intravenously.
-
PET Imaging: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) for the cerebellum and other brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) or standardized uptake value (SUV) for the cerebellum in both the blocked and control groups. A significant reduction in these values in the blocked group indicates the presence of specific binding.
-
Protocol 2: P-glycoprotein (P-gp) Inhibition Study
This protocol is used to assess the contribution of P-gp-mediated efflux to the brain uptake of [18F]this compound.
Materials:
-
[18F]this compound
-
Cyclosporine A (CsA)
-
Vehicle for CsA
-
PET scanner and associated equipment
-
Animal model (e.g., rats)
Procedure:
-
Animal Preparation: Anesthetize the animal as per your approved protocol.
-
P-gp Inhibitor Administration:
-
Experimental Group: Administer CsA (e.g., 50 mg/kg for rats, intraperitoneally or intravenously) 30 minutes before [18F]this compound injection.
-
Control Group: Administer the vehicle for CsA.
-
-
Radiotracer Injection: Administer a bolus of [18F]this compound intravenously.
-
PET Imaging: Perform dynamic PET imaging for 90-120 minutes.
-
Data Analysis:
-
Reconstruct images and define ROIs as described in Protocol 1.
-
Compare the cerebellar TACs and uptake values (e.g., SUV) between the CsA-treated and control groups. A significant increase in uptake in the CsA group indicates that [18F]this compound is a substrate for P-gp.
-
Signaling Pathway and Experimental Logic Diagram
Caption: P-gp mediated efflux of [18F]this compound at the blood-brain barrier.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the binding of [18F]this compound.
Table 1: Effect of 5-HT2A Receptor Blocking on [18F]this compound Binding Potential (BP_ND) in Rats
| Brain Region | BP_ND (Control) | BP_ND (Blocked with this compound) | % Reduction |
| Frontal Cortex | ~2.5 | ~0.1 | ~96% |
| Cortex | ~2.0 | ~0.3 | ~85% |
| Striatum | ~1.5 | ~0.1 | ~93% |
| Hippocampus | ~1.0 | ~0.3 | ~70% |
Data are approximate values derived from published studies and are for illustrative purposes.
Table 2: Effect of P-glycoprotein Inhibition with Cyclosporine A (CsA) on [18F]this compound Uptake in Rats
| Brain Region | Relative Uptake (Control) | Relative Uptake (with CsA) | Fold Increase |
| Cerebellum | 1.0 | ~2.0 - 3.0 | 2-3x |
| Cortex | 1.0 | ~2.0 - 3.0 | 2-3x |
| Striatum | 1.0 | ~2.0 - 3.0 | 2-3x |
This table illustrates the general trend of a two- to threefold increase in brain uptake of [18F]this compound after P-gp inhibition.
References
- 1. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of [18F]this compound and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of [18F] this compound bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Partial Volume Correction for [18F]altanserin PET Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Partial Volume Correction (PVC) with [18F]altanserin PET data.
Frequently Asked Questions (FAQs)
Q1: What is the Partial Volume Effect (PVE) and why is it a concern for [18F]this compound PET imaging?
A1: The Partial Volume Effect (PVE) is an imaging artifact that arises from the limited spatial resolution of PET scanners.[1][2] This limitation causes the signal from a specific brain region to be blurred and contaminated by the signal from neighboring tissues. This phenomenon consists of two components:
-
Spill-out: The underestimation of the true radioactivity concentration in a small region of interest (ROI) because some of its signal is blurred into adjacent areas.[3]
-
Spill-in: The overestimation of radioactivity in a region due to the blurring of signal from a nearby, more active region.[3]
For [18F]this compound PET, which targets serotonin 2A (5-HT2A) receptors concentrated in the gray matter, PVE can lead to an underestimation of receptor binding in cortical regions and an overestimation in adjacent white matter or cerebrospinal fluid (CSF). This can significantly impact the accuracy of binding potential (BPnd) quantification.
Q2: What are the most common Partial Volume Correction (PVC) methods used for neuroreceptor PET imaging?
A2: Several PVC methods have been developed, with the most common for neuroreceptor imaging being anatomy-based post-reconstruction methods that utilize high-resolution anatomical images like MRI.[1] These include:
-
Meltzer Method (Two-Compartment): This method corrects for tissue fraction effects by assuming a binary composition of tissue and non-tissue within a voxel.
-
Müller-Gärtner (MG) Method (Three-Compartment): This is an extension of the Meltzer method that considers gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) as separate compartments, aiming to correct for spill-over from WM and CSF into GM.
-
Geometric Transfer Matrix (GTM) Method: This region-based method models the spill-over between multiple defined anatomical regions of interest, assuming uniform tracer uptake within each region.
Q3: How do I choose the most appropriate PVC method for my [18F]this compound study?
A3: The choice of PVC method depends on several factors, including the specific research question, the characteristics of your dataset, and the available software and expertise.
-
Meltzer: A simpler approach, but it may not be as accurate as multi-compartment models, especially in areas with significant CSF volume.
-
Müller-Gärtner: A widely used and effective method for correcting spill-in from white matter and CSF into gray matter. It is a good choice for studies focusing on cortical gray matter binding.
-
Geometric Transfer Matrix (GTM): This method is advantageous when you need to correct for spill-over between multiple, well-defined regions of interest.
It is important to note that different PVC methods can lead to different quantitative results. Therefore, consistency in the chosen method is crucial for longitudinal or multi-site studies.
Q4: Is PVC always necessary for [18F]this compound PET data analysis?
A4: While not always mandatory, PVC is highly recommended to improve the quantitative accuracy of [18F]this compound PET data, especially when comparing groups with potential differences in brain atrophy (e.g., aging or neurodegenerative disease studies). For instance, a study on aging and 5-HT2A receptor binding found that regional losses averaged 61% before and 57% after correction for cerebral atrophy, highlighting the significant impact of PVC.
Troubleshooting Guides
Issue 1: Inaccurate PVC results leading to unexpected binding potential values.
Possible Causes and Solutions:
-
Inaccurate PET-MRI Co-registration: Misalignment between the PET and MRI scans is a critical source of error in anatomy-based PVC.
-
Troubleshooting Step: Visually inspect the co-registration of all subjects. Utilize automated co-registration tools and, if necessary, perform manual adjustments. Consider iterative registration and PVC frameworks that can optimize the alignment.
-
-
Incorrect MRI Segmentation: Errors in the segmentation of gray matter, white matter, and CSF will propagate into the PVC.
-
Troubleshooting Step: Review the segmented MRI images. Ensure that the segmentation algorithm is performing well for your specific population. Manual editing of the segmented images may be required in some cases.
-
-
Inappropriate Point Spread Function (PSF) Estimation: The accuracy of the PVC algorithm depends on an accurate estimation of the PET scanner's spatial resolution (PSF).
-
Troubleshooting Step: Use a scanner-specific and reconstruction-method-specific PSF. If the exact PSF is unknown, it is recommended to use a value in the middle of the expected range (e.g., 5-7 mm FWHM for modern scanners).
-
Issue 2: Contamination of the cerebellum reference region.
Possible Causes and Solutions:
-
Spill-over from adjacent tissues: The cerebellum, often used as a reference region for [18F]this compound studies due to its low 5-HT2A receptor density, can be affected by spill-over from neighboring regions with higher activity.
-
Troubleshooting Step: Carefully define the cerebellum ROI to exclude cerebellar peduncles and proximity to the occipital cortex. Some researchers advocate for using an eroded cerebellar gray matter ROI to minimize PVE from surrounding white matter and CSF.
-
-
Off-target binding in the cerebellum: Although generally low, some studies suggest the possibility of non-specific binding in the cerebellum which can be influenced by PVE.
-
Troubleshooting Step: While complete elimination of this possibility is difficult, careful ROI definition as mentioned above is the primary mitigation strategy.
-
Issue 3: Increased noise in PVC-corrected images.
Possible Causes and Solutions:
-
Noise Amplification: PVC algorithms can amplify noise in the PET data, which can reduce the precision of the final measurements.
-
Troubleshooting Step: Ensure that the initial PET data has a good signal-to-noise ratio. The choice of PVC method can also influence noise amplification; some studies suggest that GTM methods may have better noise characteristics than voxel-based methods in certain scenarios.
-
Quantitative Data Summary
The following table summarizes the impact of Partial Volume Correction on [18F]this compound binding.
| Study Population | Brain Region | Measurement | Uncorrected Value | PVC Value | Percentage Change | Citation |
| Healthy Aging | Widespread Cortical Regions | 5-HT2A Specific Binding | -61% (age-related loss) | -57% (age-related loss) | 4% |
Note: This table is illustrative. Direct comparative studies of different PVC methods on [18F]this compound BPnd are limited in the literature.
Experimental Protocols
Generalized MRI-based Partial Volume Correction Workflow for [18F]this compound PET
This protocol outlines the general steps for applying MRI-based PVC to [18F]this compound PET data. Specific implementation details will vary depending on the chosen software package.
-
Image Acquisition:
-
Acquire dynamic [18F]this compound PET data.
-
Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET frames and create a summed PET image.
-
Co-register the individual's MRI to their summed PET image. This is a critical step for accurate PVC.
-
-
MRI Segmentation:
-
Segment the co-registered MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.
-
-
Region of Interest (ROI) Definition:
-
Define anatomical ROIs on the co-registered MRI. This includes target regions (e.g., cortical areas) and the reference region (cerebellum).
-
-
Partial Volume Correction:
-
Apply the chosen PVC algorithm (e.g., Müller-Gärtner or GTM) using the segmented MRI, the defined ROIs, and the estimated Point Spread Function (PSF) of the PET scanner.
-
-
Kinetic Modeling:
-
Extract the time-activity curves (TACs) from the PVC-corrected PET data for all ROIs.
-
Perform kinetic modeling (e.g., using a simplified reference tissue model) to estimate the binding potential (BPnd).
-
Visualizations
Caption: MRI-based Partial Volume Correction Workflow for [18F]this compound PET.
Caption: Key Factors Influencing the Accuracy of Partial Volume Correction.
References
- 1. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Aging on [18F]altanserin Binding
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving [18F]altanserin positron emission tomography (PET) to study the effects of aging on serotonin 2A (5-HT2A) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of aging on [18F]this compound binding to 5-HT2A receptors?
A1: Numerous studies have consistently demonstrated a significant decline in [18F]this compound binding to 5-HT2A receptors with advancing age. This reduction is observed across various cortical regions and is considered to reflect a decrease in the density of these receptors.[1][2][3][4] The decline has been reported to be in the range of 4% to 6% per decade.[2] This age-related decrease is a critical factor to consider in the design and interpretation of [18F]this compound PET studies.
Q2: Is the age-related decline in [18F]this compound binding uniform across all brain regions?
A2: The age-related decline in [18F]this compound binding is widespread throughout the cortex. However, the magnitude of the decrease can vary between different brain regions. For instance, negative correlations between age and specific binding have been found in most cortical areas, with the exception of the occipital cortex in some studies. The highest uptake of [18F]this compound is typically observed in the cerebral cortex.
Q3: Does gender influence [18F]this compound binding?
A3: Studies have generally found no significant gender differences in 5-HT2A receptor binding as measured by [18F]this compound PET. Therefore, while age is a major factor, gender is not typically considered a significant confounding variable in these studies.
Q4: How does brain atrophy associated with aging affect the quantification of [18F]this compound binding?
A4: Age-related brain atrophy can introduce partial volume effects (PVE), potentially leading to an underestimation of receptor binding in smaller cortical regions. However, studies have shown that even after correcting for PVE, the significant age-related decline in [18F]this compound binding persists. One study reported an average loss of 61% before and 57% after partial volume correction in an elderly group compared to young controls. The use of high-resolution research tomography (HRRT) for PET may also help to compensate for partial volume effects.
Troubleshooting Guide
Issue 1: High variability in [18F]this compound binding potential (BP) values within an age group.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Ensure strict adherence to a standardized imaging protocol for all subjects, including consistent radiotracer injection procedures, uptake times, and scanning durations.
-
Verify that subjects have complied with pre-scan instructions, such as fasting and abstaining from medications that could interfere with 5-HT2A receptor binding.
-
Standardize the post-processing and data analysis workflow, including the definition of regions of interest (ROIs) and the choice of kinetic model.
-
-
-
Possible Cause: Subject-specific physiological differences.
-
Troubleshooting Steps:
-
Screen subjects for neurological and psychiatric conditions, as well as medications that could affect the serotonin system.
-
Consider collecting data on factors that may influence receptor binding, such as body mass index (BMI), which has been shown to have a positive correlation with [18F]this compound binding in some cortical regions.
-
-
Issue 2: Lower than expected specific binding or high non-specific binding.
-
Possible Cause: Issues with the radiotracer.
-
Troubleshooting Steps:
-
Confirm the radiochemical purity and specific activity of the [18F]this compound batch. Low specific activity can lead to competition for receptor binding with the non-radiolabeled compound.
-
Ensure proper formulation and administration of the radiotracer to avoid issues with bioavailability.
-
-
-
Possible Cause: Inaccurate definition of the reference region.
-
Troubleshooting Steps:
-
The cerebellum is typically used as the reference region for [18F]this compound studies due to its low density of 5-HT2A receptors.
-
Carefully delineate the cerebellar ROI to avoid contamination from adjacent cortical areas with higher specific binding.
-
-
Issue 3: Presence of artifacts in the PET images.
-
Possible Cause: Patient motion during the scan.
-
Troubleshooting Steps:
-
Utilize head restraints to minimize motion.
-
Employ motion correction algorithms during image reconstruction.
-
Visually inspect the dynamic images for any signs of movement.
-
-
-
Possible Cause: Attenuation correction errors.
-
Troubleshooting Steps:
-
Ensure accurate co-registration of the CT or MR scan with the PET data for proper attenuation correction.
-
Be aware of potential artifacts caused by metallic implants or contrast agents.
-
-
Quantitative Data Summary
The following tables summarize the quantitative findings on the age-related decline in [18F]this compound binding from the cited literature.
| Study Cohort | Age Range | Brain Regions | Reported Decline in [18F]this compound Binding | Reference |
| 9 elderly vs. 9 young healthy individuals | 61-76 years vs. 18-29 years | Widespread cortical regions | Average loss of 57% in the elderly group after partial volume correction | |
| 52 healthy subjects | 21-79 years | All cortical regions (except occipital) | 4% to 6% per decade | |
| Healthy volunteers | 24-48 years | All neocortical regions | Negative correlation with age |
Experimental Protocols
This section outlines a generalized experimental protocol for an [18F]this compound PET study investigating the effects of aging.
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers across a wide age range.
-
Perform a thorough medical history, physical examination, and neurological and psychiatric assessments to exclude individuals with conditions that could affect the serotonin system.
-
Obtain written informed consent from all participants.
2. Radiotracer Synthesis and Quality Control:
-
Synthesize [18F]this compound via nucleophilic substitution.
-
Perform quality control to ensure high radiochemical purity (>95%) and specific activity.
3. PET/CT or PET/MR Imaging:
-
Patient Preparation: Instruct subjects to fast for at least 4-6 hours prior to the scan.
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound intravenously. A bolus-plus-constant-infusion paradigm can also be used to achieve equilibrium.
-
Image Acquisition:
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Simultaneously acquire a low-dose CT or a structural MRI scan for attenuation correction and anatomical co-registration.
-
4. Blood Sampling and Metabolite Analysis (for kinetic modeling with arterial input function):
-
If using a full kinetic model, perform arterial blood sampling throughout the scan to measure the arterial input function.
-
Analyze blood samples to determine the fraction of unchanged [18F]this compound over time, as the tracer is slowly metabolized.
5. Data Analysis:
-
Image Reconstruction: Reconstruct PET images using appropriate algorithms, including corrections for attenuation, scatter, and random coincidences.
-
Image Co-registration: Co-register the dynamic PET images to the subject's structural MRI scan.
-
Region of Interest (ROI) Definition: Delineate ROIs on the co-registered MRI for various cortical regions and the cerebellum (reference region).
-
Kinetic Modeling:
-
Reference Tissue Models: These are commonly used and do not require arterial blood sampling. The Simplified Reference Tissue Model (SRTM) is a frequent choice.
-
Compartmental Models: If an arterial input function is available, a two-tissue compartment model (2-TCM) can provide more detailed kinetic information.
-
-
Outcome Measure: The primary outcome is typically the binding potential (BP_ND), which is proportional to the density of available 5-HT2A receptors.
-
Statistical Analysis: Correlate the regional BP_ND values with age using appropriate statistical models (e.g., linear or exponential decay regression).
Visualizations
Caption: Experimental workflow for an [18F]this compound PET aging study.
Caption: Simplified 5-HT2A receptor signaling and [18F]this compound action.
References
- 1. Reduced binding of [18F]this compound to serotonin type 2A receptors in aging: persistence of effect after partial volume correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables [pubmed.ncbi.nlm.nih.gov]
- 3. Visualisation of loss of 5-HT2A receptors with age in healthy volunteers using [18F]this compound and positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gender, personality, and serotonin-2A receptor binding in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
addressing low cerebral tracer uptake of [18F]altanserin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]altanserin for positron emission tomography (PET) imaging of serotonin 5-HT2A receptors. Low cerebral tracer uptake is a common challenge that can compromise the quantitative accuracy and overall success of these studies. This guide offers a structured approach to identifying and addressing potential causes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low brain uptake of [18F]this compound?
A1: The primary factor limiting the cerebral uptake of [18F]this compound is its active removal from the brain by the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier (BBB). [18F]this compound is a known substrate for P-gp, which actively pumps the tracer back into the bloodstream, thereby reducing its concentration in the brain parenchyma.[1]
Q2: How does the age of the subject affect [18F]this compound uptake?
A2: There is a well-documented and significant negative correlation between age and [18F]this compound binding in the brain.[2][3][4] This is attributed to a progressive decline in 5-HT2A receptor density with aging. This age-related decrease should be considered when designing studies and interpreting results, as lower uptake is expected in older subjects.
Q3: Can the quality of the radiotracer impact brain uptake?
A3: Yes, the quality of the [18F]this compound injection is critical. Low radiochemical purity can introduce impurities that may compete for binding or do not cross the BBB, leading to a reduced signal. Similarly, low specific activity means that a larger mass of the non-radioactive ("cold") this compound is co-injected, which can saturate the 5-HT2A receptors and block the binding of the radiolabeled tracer.[5]
Q4: What is the expected distribution of [18F]this compound in the human brain?
A4: In healthy subjects, the highest uptake of [18F]this compound is observed in cortical regions, which are rich in 5-HT2A receptors. Lower uptake is typically seen in the basal ganglia and thalamus, with the lowest levels in the cerebellum, which is often used as a reference region for non-specific binding.
Q5: Are there any known drug interactions that can affect [18F]this compound binding?
A5: Yes, any drugs with affinity for the 5-HT2A receptor, such as certain antipsychotics, antidepressants, and psychedelics, will compete with [18F]this compound for binding and can significantly reduce the observed signal. It is crucial to obtain a thorough medication history of the subjects.
Troubleshooting Guide for Low Cerebral Uptake
This guide provides a systematic approach to diagnosing and resolving issues of low [18F]this compound uptake.
Step 1: Verify Radiotracer Quality
The first step in troubleshooting is to rule out any issues with the radiopharmaceutical itself.
| Parameter | Specification | Potential Impact of Deviation | Action |
| Radiochemical Purity | >97% | Lower purity can lead to increased non-specific binding and reduced specific signal. | Review HPLC or TLC data from the synthesis batch. If purity is low, the synthesis and purification process should be optimized. |
| Specific Activity | Typically > 1 Ci/µmol (37 GBq/µmol) at the time of injection. | Low specific activity results in a higher mass of injected this compound, leading to receptor saturation and reduced tracer binding. | Review the synthesis records to ensure adequate specific activity. Optimize radiosynthesis to maximize specific activity. |
| Residual Solvents | Within pharmacopeia limits. | High levels of residual solvents (e.g., acetonitrile, ethanol) can have pharmacological effects or interfere with tracer delivery. | Verify residual solvent analysis from the quality control testing of the batch. |
Step 2: Review Experimental Protocol
Procedural inconsistencies can significantly impact tracer uptake.
| Parameter | Recommendation | Potential Impact of Deviation | Action |
| Subject Preparation | Subjects should be screened for medications that interact with the 5-HT2A receptor. A washout period may be necessary. | Concomitant medications can compete with the tracer, reducing specific binding. | Review subject medication history. Implement a standardized screening and washout protocol. |
| Tracer Administration | Intravenous bolus or bolus-plus-infusion. Ensure no extravasation of the injected dose. | Infiltration of the dose will lead to a lower amount of tracer reaching the brain, resulting in a globally low signal. | Visually inspect the injection site. Review dynamic imaging data of the injection site if available. Ensure proper catheter placement and saline flush. |
| Anesthesia (for preclinical studies) | Use of isoflurane is common. The choice of anesthetic can influence cerebral blood flow and metabolism, potentially affecting tracer delivery and uptake. | Different anesthetics can alter cerebral physiology and tracer kinetics. | Standardize the anesthetic regimen across all subjects in a study. Be aware of the known effects of the chosen anesthetic on the serotonergic system. |
| Scan Timing and Duration | Dynamic scanning is often performed for 90-120 minutes post-injection to allow for tracer distribution and binding to reach a state of relative equilibrium. | Acquiring data too early may not capture peak specific binding. Insufficient scan duration can lead to poor statistical quality of the images. | Adhere to an optimized and validated scanning protocol. |
Step 3: Consider Biological Factors
If radiotracer quality and experimental protocol are confirmed to be sound, inherent biological factors may be the cause of low uptake.
| Factor | Consideration | Action |
| P-glycoprotein (P-gp) Efflux | [18F]this compound is a substrate of P-gp, which limits its brain penetration. | For preclinical studies, consider the use of a P-gp inhibitor such as cyclosporine A. Administration of cyclosporine A (50 mg/kg) in rats has been shown to increase [18F]this compound brain uptake by two- to threefold. |
| Subject Age | 5-HT2A receptor density declines with age, leading to lower specific binding of [18F]this compound. | Account for age as a covariate in data analysis. Ensure appropriate age-matching between study groups. |
| Pathological Conditions | Certain neurological and psychiatric disorders can alter 5-HT2A receptor density. For example, some studies have shown reduced hippocampal 5-HT2A receptor binding in major depressive disorder. | Interpret tracer uptake in the context of the specific disease being studied. |
Quantitative Data Summary
The following tables provide reference values that can be useful in evaluating experimental outcomes.
Table 1: Effect of P-gp Inhibition on [18F]this compound Uptake in Rats
| Condition | Fold Increase in Brain Uptake |
| Cyclosporine A (50 mg/kg) | 2 to 3-fold |
Table 2: Age-Related Decline in [18F]this compound Binding in Humans
| Metric | Rate of Decline |
| Specific Binding (DV' or BPND) | ~6% per decade |
| Specific Binding (DVratio–1) | ~17% per decade from age 20 |
Table 3: [18F]this compound Binding Potential (BPND) in Healthy Humans (Various Cortical Regions)
| Brain Region | Binding Potential (BPND) Range |
| Frontal Cortex | 1.02 ± 0.39 |
| Anterior Cingulate Cortex | 1.57 ± 0.38 |
Note: Values can vary depending on the specific quantification method, scanner, and patient population.
Experimental Protocols
Standard [18F]this compound Radiosynthesis and Quality Control
A detailed protocol for the synthesis of [18F]this compound is beyond the scope of this guide, however, key steps and quality control measures are outlined.
-
Radiosynthesis: Typically produced via nucleophilic substitution of a nitro-precursor (nitro-altanserin) with [18F]fluoride.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
-
Quality Control:
-
Appearance: Clear, colorless solution, free of particulates.
-
pH: Between 4.5 and 7.5.
-
Radiochemical Purity: Determined by HPLC or TLC, should be >97%.
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to ensure the absence of other radioisotopes.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of this compound, should be as high as possible.
-
Bacterial Endotoxins: Tested to ensure sterility.
-
Protocol for Preclinical [18F]this compound PET Imaging in Rodents
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1.5-2% isoflurane in oxygen).
-
Place a tail vein catheter for tracer injection.
-
-
P-gp Inhibition (Optional):
-
If desired, administer a P-gp inhibitor (e.g., cyclosporine A, 50 mg/kg, intraperitoneally) 30-60 minutes prior to tracer injection.
-
-
Tracer Injection:
-
Administer a bolus of [18F]this compound via the tail vein catheter.
-
The injected dose should be appropriate for the scanner and animal size.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic data for at least 90 minutes.
-
-
Data Analysis:
-
Reconstruct the dynamic images.
-
Define regions of interest (ROIs) on the images (e.g., cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use appropriate kinetic modeling (e.g., simplified reference tissue model with the cerebellum as the reference region) to quantify binding potential (BPND).
-
Visualizations
Caption: Troubleshooting workflow for low [18F]this compound cerebral uptake.
Caption: Standard experimental workflow for [18F]this compound PET imaging.
Caption: Simplified 5-HT2A receptor signaling cascade.
References
- 1. [¹⁸F]this compound and small animal PET: impact of multidrug efflux transporters on ligand brain uptake and subsequent quantification of 5-HT₂A receptor densities in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced binding of [18F]this compound to serotonin type 2A receptors in aging: persistence of effect after partial volume correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]altanserin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of [18F]altanserin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of [18F]this compound?
A1: [18F]this compound is relatively stable in vivo, but it does undergo metabolism. In humans, approximately 40-50% of the parent tracer remains in plasma 90 minutes after a bolus injection. In rats, the metabolism is slower, with about 74% of intact [18F]this compound remaining in plasma after 2 hours.[1][2] The primary metabolic pathways are N-dealkylation and reduction of the ketone functionality.[3]
Q2: What are the major metabolites of [18F]this compound and do they interfere with 5-HT2A receptor imaging?
A2: The main radiometabolites identified are [18F]altanserinol, formed by the reduction of the ketone group, and metabolites of 4-(4-fluorobenzoyl)piperidine (FBP) from N-dealkylation.[3] Studies have shown that these metabolites have negligible binding affinity for the 5-HT2A receptor and should not interfere with specific receptor quantification in an equilibrium paradigm.[3] However, lipophilic radiometabolites are a consideration in human studies, which can contribute to nonspecific binding. In rats, no significant lipophilic metabolites have been observed to enter the brain.
Q3: What are the typical radiochemical yield and specific activity for [18F]this compound synthesis?
A3: The non-decay corrected radiochemical yield for the synthesis of [18F]this compound is typically in the range of 20-25%. Specific activity is generally high, often reported to be greater than 1 Ci/µmol at the end of synthesis.
Q4: What are the recommended storage conditions for the final [18F]this compound formulation?
A4: While specific stability studies for [18F]this compound under various storage conditions are not extensively detailed in the provided results, general principles for radiopharmaceuticals apply. The final product, typically formulated in an ethanol/saline solution, should be stored at a controlled room temperature and protected from light to minimize degradation. It is crucial to use the preparation within its validated shelf-life.
Troubleshooting Guides
Radiosynthesis Issues
This guide addresses common problems encountered during the automated synthesis of [18F]this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Radiochemical Yield | 1. Inefficient [18F]Fluoride Trapping: The anion exchange cartridge may be faulty or improperly preconditioned. | 1. Ensure the QMA cartridge is preconditioned according to the validated protocol (e.g., with K₂CO₃ solution followed by water). Use a new, quality-tested cartridge for each synthesis. |
| 2. Incomplete Drying of [18F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction. | 2. Optimize the azeotropic distillation step by ensuring a sufficient volume of acetonitrile and adequate heating under a stream of inert gas. | |
| 3. Degradation of Precursor: The nitrothis compound precursor can be sensitive to high temperatures and basic conditions. | 3. Ensure the reaction temperature does not significantly exceed the recommended 150°C. Minimize the time the precursor is exposed to high temperatures. | |
| 4. Suboptimal Reaction Conditions: Incorrect amounts of precursor, Kryptofix 222, or base can affect the reaction efficiency. | 4. Verify the correct amounts of all reagents are being dispensed by the synthesis module. Calibrate the dispenser if necessary. | |
| Low Radiochemical Purity | 1. Incomplete Reaction: Insufficient heating time or temperature can lead to unreacted precursor in the final product. | 1. Verify the reaction time and temperature are within the validated parameters (e.g., 10 minutes at 150°C). |
| 2. Formation of By-products: Side reactions can occur due to impurities in reagents or suboptimal conditions. | 2. Use high-purity reagents and solvents. Ensure the reaction vessel is clean and free of contaminants. | |
| 3. Ineffective HPLC Purification: The HPLC system may not be adequately separating [18F]this compound from impurities. | 3. Check the HPLC column performance. Ensure the mobile phase composition and flow rate are correct. See the HPLC Troubleshooting section below. | |
| Low Specific Activity | 1. Carrier [19F]Fluoride Contamination: Contamination from the cyclotron target or reagents can reduce specific activity. | 1. Ensure high-purity [18O]water is used for target bombardment. Use reagents with low fluoride content. |
| 2. Contamination from Precursor: "Cold" this compound impurity in the nitrothis compound precursor will lower the specific activity. | 2. Use a high-purity precursor from a reputable supplier. | |
| 3. Inaccurate Measurement: The method for determining the mass of this compound (e.g., UV-HPLC) may be inaccurate. | 3. Ensure the UV detector is calibrated with a standard curve of known concentrations of non-radioactive this compound. |
In Vivo Study and Imaging Issues
This guide provides solutions for common problems encountered during animal handling, PET imaging, and data analysis.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Brain Uptake | 1. Inconsistent Injection Protocol: Variations in the injection speed or volume can affect the initial biodistribution. | 1. Use a consistent, slow bolus injection or a bolus plus constant infusion protocol to ensure reproducible delivery of the radiotracer. |
| 2. Animal Stress: Stress can alter cerebral blood flow and neurotransmitter levels, impacting tracer uptake. | 2. Acclimatize animals to the experimental setup. Maintain a quiet and controlled environment during the study. | |
| 3. P-glycoprotein (P-gp) expression: [18F]this compound is a substrate for the P-gp efflux transporter in rats, and variations in its expression can alter brain uptake. | 3. Be aware that disease models or pharmacological interventions may alter P-gp expression, potentially biasing results. | |
| Image Artifacts | 1. Patient/Animal Motion: Movement during the scan is a primary cause of blurred images and artifacts, particularly at the borders of brain structures. | 1. Use appropriate head fixation methods for animals. For human studies, instruct subjects to remain still and use motion correction software if available. |
| 2. Misalignment of PET and CT/MRI: Inaccurate co-registration can lead to incorrect attenuation correction and localization of the signal. | 2. Ensure proper positioning and use validated co-registration algorithms. Visually inspect the alignment of the images. | |
| 3. Attenuation Correction Errors: The presence of high-density materials (e.g., metal implants) can cause artifacts in the CT-based attenuation map. | 3. If possible, use artifact reduction algorithms for the CT scan. Be aware of potential under- or over-correction of the PET signal in affected areas. | |
| Inaccurate Quantification | 1. Inadequate Metabolite Correction: Failure to account for radiometabolites in the plasma can lead to biased quantification, especially in human studies. | 1. Perform serial arterial or venous blood sampling and analyze the plasma for the fraction of parent [18F]this compound over time. Use a metabolite-corrected input function for kinetic modeling. |
| 2. Inappropriate Kinetic Model: Using a model that does not accurately describe the tracer's behavior in the brain can lead to erroneous results. | 2. For rodent studies, reference tissue models using the cerebellum have been shown to be suitable. For human studies, more complex models that account for lipophilic metabolites may be necessary. | |
| 3. Incorrect Region of Interest (ROI) Definition: Inaccurate placement or size of ROIs will lead to incorrect activity measurements. | 3. Use a co-registered anatomical image (MRI or CT) to guide the placement of ROIs on the PET data. |
Experimental Protocols
Protocol 1: Quality Control of [18F]this compound
This protocol outlines the analytical high-performance liquid chromatography (HPLC) method for determining the radiochemical purity and specific activity of the final [18F]this compound product.
1. Instrumentation:
-
Agilent 1100 series HPLC system (or equivalent) with a variable wavelength UV detector and a radioactivity detector.
2. HPLC Conditions:
-
Column: Phenomenex Primesphere RP-18 (5 µm), 4.6 x 250 mm.
-
Mobile Phase: A mixture of 35% tetrahydrofuran (THF) in 0.05 M ammonium acetate buffer (pH 4.75 ± 0.05).
-
Flow Rate: 1 mL/min.
-
UV Detection: 254 nm.
-
Injection Volume: 20 µL.
3. Procedure:
-
Inject 20 µL of the final [18F]this compound formulation into the HPLC system.
-
Monitor the elution profile with both the UV and radioactivity detectors. The radioactive peak for [18F]this compound should be a single peak, typically eluting between 12 to 15 minutes under these conditions.
-
To confirm the identity of the peak, a co-injection with a non-radioactive this compound standard should be performed. The radioactive and UV peaks should have the same retention time.
-
Radiochemical Purity: Calculate by integrating the area of the [18F]this compound peak and dividing it by the total area of all radioactive peaks in the chromatogram.
-
Specific Activity:
-
Generate a calibration curve by injecting known concentrations of non-radioactive this compound and plotting the UV peak area against the mass.
-
Determine the mass of this compound in the radioactive sample by comparing its UV peak area to the calibration curve.
-
Measure the total radioactivity of the injected sample.
-
Calculate the specific activity (radioactivity/mass), typically expressed in GBq/µmol or Ci/µmol.
-
Protocol 2: In Vivo Stability Assessment in Rat Plasma
This protocol describes the procedure for collecting blood samples and analyzing the plasma to determine the percentage of unchanged [18F]this compound over time in rats.
1. Blood Sampling:
-
Cannulate the femoral artery for serial blood sampling.
-
Administer [18F]this compound intravenously.
-
Collect blood samples (approximately 100 µL) at various time points post-injection (e.g., 3, 10, 30, 60, and 120 minutes).
2. Plasma Preparation:
-
Immediately centrifuge the blood samples at 5000 rpm for 5 minutes to separate the plasma.
-
Transfer a known volume (e.g., 50 µL) of the supernatant (plasma) to a new tube.
3. Protein Precipitation:
-
Add 200 µL of cold methanol to the 50 µL plasma sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at 5000 rpm for 5 minutes to pellet the precipitated proteins.
4. HPLC Analysis:
-
Take a 50 µL aliquot of the supernatant for counting the total plasma radioactivity.
-
Inject 20 µL of the supernatant directly into the analytical HPLC system using the same conditions as described in Protocol 1.
-
Fractionate the HPLC eluate into two fractions: one containing the polar radioactive metabolites and the other containing the intact [18F]this compound.
-
Measure the radioactivity in each fraction using a gamma counter.
-
Calculate the percentage of parent [18F]this compound at each time point by dividing the radioactivity in the parent fraction by the sum of the radioactivity in both fractions.
Protocol 3: Analysis of [18F]this compound in Rat Brain Tissue
This protocol details the method for extracting and analyzing [18F]this compound from brain tissue to assess its in vivo stability and distribution.
1. Tissue Collection and Homogenization:
-
At the end of the PET scan or at a predetermined time point, euthanize the rat and rapidly excise the brain.
-
Dissect the brain region of interest (e.g., cortex, striatum).
-
Weigh the tissue sample.
-
Homogenize the tissue on ice in a suitable buffer (e.g., 0.1% formic acid or 3% perchloric acid in methanol).
2. Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the homogenization and centrifugation steps with the pellet to ensure complete extraction, and combine the supernatants.
3. HPLC Analysis:
-
Inject a known volume of the supernatant into the analytical HPLC system (as described in Protocol 1).
-
Quantify the amount of intact [18F]this compound and any potential radiometabolites by integrating the radioactive peaks.
-
Express the results as a percentage of the total radioactivity in the brain tissue extract. Studies have shown that typically >95% of the radioactivity in the rat brain 3 hours post-injection corresponds to intact [18F]this compound.
Visualizations
Caption: Workflow for in vivo [18F]this compound PET studies.
Caption: Troubleshooting low radiochemical yield of [18F]this compound.
Caption: Metabolic pathways of [18F]this compound in vivo.
References
minimizing off-target effects of Altanserin in experiments
Welcome to the technical support center for Altanserin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments while minimizing the potential for off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Question: My experimental results are inconsistent. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: this compound hydrochloride has limited solubility in aqueous solutions. Ensure you are preparing fresh stock solutions in an appropriate solvent like DMSO and then diluting to your final experimental concentration. Avoid repeated freeze-thaw cycles of stock solutions.
-
Concentration: Using too high a concentration of this compound can lead to off-target effects, contributing to variability. It is crucial to perform a dose-response curve to determine the optimal concentration for 5-HT2A receptor antagonism without engaging off-target receptors.
-
Cell Line/Tissue Variability: The expression levels of the 5-HT2A receptor and potential off-target receptors can vary between cell lines, tissue types, and even passage numbers of cells. It is advisable to characterize the receptor expression profile in your specific experimental model.
Question: I am observing an unexpected effect that doesn't seem to be mediated by the 5-HT2A receptor. How can I confirm this?
Answer: To determine if your observed effect is due to off-target activity of this compound, it is essential to perform control experiments using antagonists for its known primary off-target receptors. Based on its binding affinity, the most likely off-target receptors to consider are the α1-adrenergic, 5-HT2C, and D2 dopamine receptors.
-
α1-Adrenergic Receptor Blockade: Pre-treat your experimental system with a selective α1-adrenergic antagonist, such as prazosin, before applying this compound. If the unexpected effect is diminished or abolished, it is likely mediated by α1-adrenergic receptors.
-
5-HT2C Receptor Blockade: To investigate the involvement of the 5-HT2C receptor, use a selective antagonist like SB 242084 in a similar pre-treatment protocol.
-
D2 Dopamine Receptor Blockade: A selective D2 antagonist, such as haloperidol, can be used to test for off-target effects at this receptor.
If the unexpected effect persists even in the presence of these antagonists, it may be due to interaction with another, less characterized off-target, or a non-specific effect of the compound.
Question: What are the best practices for preparing and storing this compound solutions?
Answer: For optimal performance and reproducibility:
-
Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in your experimental buffer or media. Due to the limited aqueous solubility of this compound, ensure that the final concentration of DMSO in your experiment is kept low (typically below 0.1%) and is consistent across all experimental conditions, including vehicle controls.
-
Stability: this compound is light-sensitive. Protect your solutions from light during preparation, storage, and experimentation. It is recommended to use fresh dilutions for each experiment.
Question: How do I choose the appropriate concentration of this compound for my experiment?
Answer: The optimal concentration of this compound will depend on your specific experimental system and the density of 5-HT2A receptors.
-
Start with a Dose-Response Curve: It is highly recommended to perform a concentration-response experiment to determine the EC50 or IC50 of this compound in your assay. This will help you identify the concentration range where you see a specific effect on 5-HT2A receptor activity.
-
Consider Binding Affinities: Use the known Ki values of this compound for its target and off-target receptors as a guide (see Table 1). Aim for a concentration that is high enough to achieve significant occupancy of the 5-HT2A receptor while remaining well below the concentrations required to interact with its primary off-target receptors. A concentration at or slightly above the Ki for the 5-HT2A receptor is often a good starting point.
Data Presentation
Table 1: Binding Affinity of this compound at Primary and Off-Target Receptors
This table summarizes the binding affinities (Ki values) of this compound for its primary target, the serotonin 5-HT2A receptor, and its principal off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 - 0.3 | [1][2] |
| α1-Adrenergic | 4.55 | [1] |
| 5-HT2C | 6.0 - 40 | [1][2] |
| D2 Dopamine | 62 | |
| 5-HT6 | 1756 | |
| 5-HT7 | 15 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound and control for its off-target interactions.
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]-Ketanserin or [18F]-Altanserin).
-
Non-labeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation fluid and counter or gamma counter.
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of non-labeled this compound in assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer to the wells.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 µM Mianserin) to the wells.
-
Competitive Binding: Add cell membranes, radioligand, and increasing concentrations of non-labeled this compound to the wells.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. For [18F]-Altanserin, a gamma counter would be used.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Study in Rodents
This protocol outlines a general procedure for investigating the effects of this compound on rodent behavior and includes control experiments to assess off-target effects.
Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., saline or 0.5% DMSO in saline).
-
Off-target receptor antagonists: Prazosin, SB 242084, Haloperidol.
-
Experimental animals (e.g., rats or mice).
-
Apparatus for the specific behavioral test (e.g., open field, elevated plus maze, etc.).
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing and testing environment for a sufficient period before the experiment.
-
Drug Preparation:
-
Dissolve this compound hydrochloride in the appropriate vehicle. The route of administration (e.g., intraperitoneal, subcutaneous) and injection volume should be determined based on previous studies and animal welfare guidelines.
-
Prepare solutions of the off-target antagonists in their respective vehicles.
-
-
Experimental Design (example for a single dose of this compound):
-
Group 1 (Vehicle Control): Administer the vehicle for this compound.
-
Group 2 (this compound): Administer the chosen dose of this compound.
-
Group 3 (Prazosin + this compound): Administer Prazosin at a pre-determined time before administering this compound.
-
Group 4 (SB 242084 + this compound): Administer SB 242084 at a pre-determined time before administering this compound.
-
Group 5 (Haloperidol + this compound): Administer Haloperidol at a pre-determined time before administering this compound.
-
Control Groups for Antagonists: Include groups that receive each antagonist alone to assess their independent effects on the behavior being measured.
-
-
Behavioral Testing: At a specified time after the final injection, place the animals in the behavioral apparatus and record the relevant behavioral parameters.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatment conditions. A reversal of the this compound-induced behavioral change by a specific antagonist would suggest the involvement of that off-target receptor.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the 5-HT2A receptor and its primary off-target receptors.
Caption: 5-HT2A Receptor Signaling Cascade.
Caption: α1-Adrenergic Receptor Signaling.
Caption: D2 Dopamine Receptor Signaling.
Experimental Workflow
This diagram outlines a logical workflow for an experiment designed to investigate the role of the 5-HT2A receptor using this compound, while controlling for potential off-target effects.
References
Validation & Comparative
Validating [18F]Altanserin Binding to 5-HT2A Receptors in Rats: A Comparative Guide
This guide provides a comprehensive comparison of [18F]altanserin with other radioligands for the in vivo imaging of 5-hydroxytryptamine type 2A (5-HT2A) receptors in rats, supported by experimental data. It is designed for researchers, scientists, and drug development professionals working in the field of neuroscience and molecular imaging.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor, is implicated in a variety of neurological and psychiatric disorders, making it a key target for drug development and in vivo imaging studies. [18F]this compound is a well-established selective antagonist radiotracer for positron emission tomography (PET) imaging of 5-HT2A receptors.[1][2][3] This guide details the validation of [18F]this compound in rat models and compares its performance with alternative radioligands.
Data Presentation
Table 1: In Vivo and In Vitro Binding Characteristics of 5-HT2A Receptor Radioligands in Rats
| Radioligand | Method | Brain Region | Binding Affinity (Kd) (nM) | Receptor Density (Bmax) (fmol/mg protein) | Frontal Cortex/Cerebellum Ratio | Reference |
| [18F]this compound | In vitro | Frontal Cortex | ~0.3 | 523 | 11 (at 2h post-injection) | [4][5] |
| [3H]MDL 100907 | In vitro | Frontal Cortex | ~0.3 | 527 | N/A | |
| [11C]CIMBI-5 | Ex vivo | Frontal Cortex | N/A | N/A | Equivalent to [18F]this compound |
Note: N/A indicates that the data was not available in the referenced studies. The frontal cortex/cerebellum ratio is a measure of specific to non-specific binding in vivo.
Table 2: Comparison of [18F]this compound and [18F]MH.MZ (MDL 100907 analog)
| Feature | [18F]this compound | [18F]MH.MZ | Reference |
| Selectivity | Selective for 5-HT2A receptors | High selectivity for 5-HT2A receptors | |
| Metabolism | Produces lipophilic radiometabolites in humans, but not in rats | Produces only hydrophilic radiometabolites | |
| Kinetics | Suitable for high-binding regions | Suggested to be more appropriate for low-binding regions due to slow kinetics in high-binding regions | |
| Brain Uptake | Sufficient but comparatively low | Higher sensitivity for detecting 5-HT2A receptors |
Experimental Protocols
In Vivo PET Imaging with [18F]this compound in Rats
This protocol is a synthesis of methodologies described in the cited literature.
-
Animal Preparation:
-
Male Sprague Dawley or Lister Hooded rats are used.
-
Animals are anesthetized, often with isoflurane.
-
A tail vein is catheterized for radiotracer injection.
-
For studies requiring an arterial input function, the femoral artery is catheterized for blood sampling.
-
-
Radiotracer Administration:
-
[18F]this compound is administered intravenously as a bolus injection.
-
For blocking studies, a 5-HT2A antagonist such as ketanserin (1.5 mg/kg) or non-radioactive this compound (1.5 mg/kg) is administered prior to or after the radiotracer injection to confirm binding specificity.
-
-
PET Imaging:
-
Dynamic PET scans are acquired for up to 180 minutes.
-
Data are reconstructed using appropriate algorithms (e.g., 2D or 3D filtered back-projection).
-
Attenuation correction is performed using a transmission scan.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) or a rat brain atlas. Key ROIs include the frontal cortex (high 5-HT2A receptor density) and cerebellum (low 5-HT2A receptor density, used as a reference region).
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling is applied to the TACs to quantify receptor binding. Both metabolite-corrected plasma input models and reference tissue models (using the cerebellum) have been shown to be suitable for quantifying [18F]this compound binding in rats.
-
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Altanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Binding
For researchers, scientists, and drug development professionals investigating the serotonergic system, the choice of pharmacological tools is critical. Altanserin and Ketanserin are two widely used antagonists for studying the 5-hydroxytryptamine-2A (5-HT2A) receptor, a key player in various physiological and pathological processes. This guide provides an objective comparison of their binding characteristics, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and Ketanserin for the 5-HT2A receptor and other relevant receptors are summarized below. The data, presented as inhibitor constant (Ki) values, are compiled from various radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Ketanserin Ki (nM) | Species/Tissue |
| 5-HT2A | 0.3[1] | 0.85 - 3.5[2][3] | Human/Rat Brain |
| 5-HT2C | 6.0[1] | 28 - 130 | Human/Rat Brain |
| 5-HT1C | - | Lower affinity than Ketanserin[3] | - |
| 5-HT6 | 1,756 | ~300 | - |
| 5-HT7 | 15 | - | - |
| α1-Adrenergic | - | ~40 | - |
| H1 (Histamine) | - | 2 | - |
Note: Direct comparative studies across all receptors are limited; therefore, data is compiled from multiple sources. Variations in experimental conditions can influence Ki values.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Ketanserin.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound or Ketanserin) for the 5-HT2A receptor using a radiolabeled ligand such as [3H]Ketanserin.
1. Membrane Preparation:
-
Tissue of interest (e.g., rat frontal cortex or cells expressing the human 5-HT2A receptor) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [3H]Ketanserin, typically at a concentration close to its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or Ketanserin).
-
The prepared membrane suspension.
-
-
For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., unlabeled Ketanserin) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Comparison of this compound and Ketanserin.
Discussion and Conclusion
Both this compound and Ketanserin are potent antagonists of the 5-HT2A receptor. However, their selectivity profiles differ significantly. This compound exhibits a higher degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors. This makes it a more suitable tool for studies where specific targeting of the 5-HT2A receptor is crucial, such as in positron emission tomography (PET) imaging using its radiolabeled form, [18F]this compound.
Ketanserin, while also a high-affinity 5-HT2A antagonist, demonstrates considerable affinity for other receptors, including the 5-HT2C, α1-adrenergic, and H1 histamine receptors. This broader binding profile can be a confounding factor in experiments aiming to isolate the effects of 5-HT2A receptor blockade. Nevertheless, Ketanserin remains a valuable and widely used tool, particularly in its tritiated form ([3H]Ketanserin), as a standard radioligand in competitive binding assays for the 5-HT2A receptor.
The choice between this compound and Ketanserin should be guided by the specific requirements of the research. For highly selective in vivo imaging or functional studies focused solely on the 5-HT2A receptor, this compound is the preferred compound. For in vitro radioligand binding assays where its cross-reactivity can be controlled for, Ketanserin remains a cost-effective and well-characterized option. Researchers should carefully consider the receptor selectivity profiles presented in this guide to make an informed decision that best suits their experimental design and objectives.
References
A Comparative Guide to [18F]altanserin and [18F]deuteroaltanserin for PET Imaging of 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent radiotracers, [18F]altanserin and its deuterated analogue [18F]deuterothis compound, for Positron Emission Tomography (PET) imaging of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a key target in neuroscience research and drug development, implicated in various neuropsychiatric disorders. The choice of radiotracer is critical for the accurate in vivo quantification and understanding of these receptors. This document outlines their performance, supported by experimental data, and details the methodologies employed in key comparative studies.
Performance Comparison
The primary advantage of [18F]deuterothis compound over [18F]this compound lies in its increased metabolic stability. The substitution of deuterium for hydrogen at the metabolically susceptible 2'-hydrogens of the ethylamino side chain slows down the rate of metabolism.[1] This can lead to a higher ratio of the parent tracer to its radiometabolites in the plasma and potentially a better signal-to-noise ratio in the brain.[1]
A key comparative study in baboons demonstrated that while the binding potential (Bmax/KD) was similar for both radiotracers, the total cortical equilibrium ratio of specific to nondisplaceable brain uptake (RT) was significantly higher (34-78%) for [18F]deuterothis compound.[2][3] This suggests that [18F]deuterothis compound may offer an improved ability to detect subtle changes in 5-HT2A receptor density. However, the study also concluded that, overall, [18F]deuterothis compound is essentially equivalent to [18F]this compound for 5-HT2A receptor imaging in baboons.
The neuroanatomical distribution of both tracers is identical, with high uptake in cortical regions and virtually no uptake in the striatum and cerebellum, which is consistent with the known distribution of 5-HT2A receptors.
| Performance Metric | [18F]this compound | [18F]deuterothis compound | Key Findings |
| Binding Potential (Bmax/KD) | Similar | Similar | No significant difference was observed between the two radiotracers in a comparative baboon study. |
| Total Cortical R(T) * | Lower | Higher (34-78%) | [18F]deuterothis compound showed a significantly higher ratio of specific to nondisplaceable uptake in the cortex. |
| Metabolism | Faster | Slower | Deuteration leads to a more metabolically stable tracer. |
| Plasma Parent to Metabolite Ratio | Not significantly different in baboons at equilibrium | Not significantly different in baboons at equilibrium | While deuteration is intended to slow metabolism, at equilibrium, the ratio of parent to metabolite in plasma was not significantly different in the baboon study. |
| Neuroanatomical Distribution | High cortical uptake, low in striatum and cerebellum | High cortical uptake, low in striatum and cerebellum | Both tracers show the expected distribution for 5-HT2A receptor imaging. |
*R(T) = Equilibrium ratio of specific to nondisplaceable brain uptake.
Experimental Protocols
Radiosynthesis
The radiosynthesis of both [18F]this compound and [18F]deuterothis compound is typically achieved through a nucleophilic aromatic substitution reaction.
[18F]this compound Synthesis:
No-carrier-added [18F]this compound is synthesized by the nucleophilic substitution of a nitro precursor (nitro-altanserin) with [18F]fluoride. The reaction is typically carried out in the presence of a phase-transfer catalyst like Kryptofix 222 and a base such as potassium carbonate, in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures (around 150°C). Purification is performed using high-performance liquid chromatography (HPLC). Radiochemical yields are generally in the range of 10-25%.
[18F]deuterothis compound Synthesis:
The synthesis of [18F]deuterothis compound follows a similar nucleophilic substitution pathway. The key difference lies in the use of a deuterated precursor, where the two hydrogen atoms on the ethyl group adjacent to the piperidine ring are replaced with deuterium. The general conditions for the fluorination reaction, including the use of [18F]fluoride, a catalyst, base, and solvent, are comparable to those for [18F]this compound.
PET Imaging Protocol (Based on Baboon Studies)
The following protocol is a summary of the methodology used in a key comparative study.
-
Animal Preparation: Baboons are typically anesthetized for the duration of the PET scan.
-
Radiotracer Administration: A bolus plus constant infusion paradigm is often employed to achieve equilibrium in brain and plasma radioactivity concentrations.
-
PET Data Acquisition: Dynamic PET images are acquired for an extended period, often up to 8 hours, to allow for the stabilization of time-activity curves, which typically occurs between 4 and 6 hours.
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to determine the plasma concentration of the parent radiotracer and its metabolites.
-
Metabolite Analysis: Plasma samples are analyzed using HPLC to separate the parent radiotracer from its radioactive metabolites.
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to a cascade of intracellular events.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative PET imaging study of [18F]this compound and [18F]deuterothis compound.
Conclusion
Both [18F]this compound and [18F]deuterothis compound are valuable radiotracers for the in vivo imaging of 5-HT2A receptors. The primary advantage of [18F]deuterothis compound is its enhanced metabolic stability, which can result in a higher specific-to-nondisplaceable uptake ratio in the brain. This may be particularly beneficial in studies aiming to detect small changes in receptor density or in populations where metabolism may be altered. However, for many applications, [18F]this compound remains a robust and well-validated tool. The choice between these two radiotracers will ultimately depend on the specific research question, the population being studied, and the available resources for radiotracer synthesis and analysis. This guide provides the foundational information to aid researchers in making an informed decision for their future PET imaging studies of the 5-HT2A receptor.
References
- 1. Equilibrium modeling of 5-HT(2A) receptors with [18F]deuterothis compound and PET: feasibility of a constant infusion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Comparison of [(18)F]this compound and [(18)F]deuterothis compound for PET imaging of serotonin(2A) receptors in baboon brain: pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Altanserin PET with In Vitro Autoradiography for 5-HT2A Receptor Quantification
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) using [¹⁸F]Altanserin and in vitro autoradiography for the quantification of serotonin 2A (5-HT2A) receptors. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of these two methodologies, their cross-validation, and the supporting experimental data.
The 5-HT2A receptor, a key player in various neurological and psychiatric disorders, is a primary target for novel therapeutics. [¹⁸F]this compound, a selective 5-HT2A receptor antagonist, is a well-established radiotracer for non-invasive PET imaging.[1][2][3] In vitro autoradiography, on the other hand, provides a high-resolution anatomical distribution of receptors in post-mortem tissue sections. Cross-validation studies are crucial to ensure that the in vivo PET signal accurately reflects the underlying receptor density as determined by the gold-standard in vitro methods.[1][4]
Studies have demonstrated a strong correlation between the data obtained from [¹⁸F]this compound PET and in vitro autoradiography, validating the use of PET as a reliable tool for the in vivo quantification of 5-HT2A receptor availability. This guide will delve into the quantitative comparison, experimental protocols, and the underlying signaling pathway.
Quantitative Data Comparison
The following table summarizes the quantitative findings from a cross-validation study comparing [¹⁸F]this compound PET with in vitro autoradiography in Sprague Dawley rats. The data highlights the correlation between the in vivo binding potential (BP_ND_) determined by PET and the in vitro maximum binding capacity (B_max_) and dissociation constant (K_d_) from autoradiography.
| Brain Region | In Vivo PET: [¹⁸F]this compound (BP_ND_) | In Vitro Autoradiography: [¹⁸F]this compound (B_max_ / K_d_) | Correlation (r) |
| Frontal Cortex | High | High | Strong |
| Cortex | High | High | Strong |
| Striatum | Moderate | Moderate | Strong |
| Hippocampus | Low | Low | Strong |
| Cerebellum | Negligible (Reference Region) | Negligible | Not Applicable |
Note: Specific numerical values for BP_ND_, B_max_, and K_d_ can vary between studies depending on the specific experimental conditions and data analysis models used. The table reflects the general findings of a strong positive correlation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for both [¹⁸F]this compound PET and in vitro autoradiography based on published studies.
[¹⁸F]this compound PET Imaging Protocol (Rat Model)
-
Animal Preparation:
-
Sprague Dawley rats are anesthetized, typically with isoflurane.
-
Cannulation of the femoral vein for radiotracer injection and the femoral artery for blood sampling is performed.
-
-
Radiotracer Administration:
-
[¹⁸F]this compound is administered intravenously as a bolus injection.
-
-
PET Scan Acquisition:
-
Dynamic PET scans are acquired over a period of up to 180 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites.
-
-
Data Analysis:
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling (e.g., two-tissue compartment model) or reference tissue models (using the cerebellum as the reference region) are applied to the data to estimate the binding potential (BP_ND_).
-
In Vitro Autoradiography Protocol
-
Tissue Preparation:
-
Following the PET scan, animals are euthanized, and their brains are rapidly removed and frozen.
-
Coronal or sagittal brain sections (typically 20 µm thick) are cut using a cryostat and mounted on microscope slides.
-
-
Incubation:
-
Slides are incubated with varying concentrations of [¹⁸F]this compound to determine total binding.
-
A parallel set of slides is incubated with [¹⁸F]this compound in the presence of a high concentration of a competing non-radioactive antagonist (e.g., ketanserin) to determine non-specific binding.
-
-
Washing and Drying:
-
Slides are washed in buffer to remove unbound radioligand and then dried.
-
-
Imaging and Quantification:
-
The dried slides are exposed to a phosphor imaging plate or autoradiographic film.
-
The resulting images are digitized, and the radioactivity in different brain regions is quantified using image analysis software.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding analysis is performed to determine the maximum binding capacity (B_max_) and the dissociation constant (K_d_).
-
Visualizations
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow: Cross-Validation of this compound PET and Autoradiography
This diagram outlines the logical flow of a typical cross-validation experiment.
Caption: Workflow for cross-validating PET with autoradiography.
References
- 1. Suitability of [18F]this compound and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]this compound: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-HT2A Receptor Antagonists: Altanserin vs. MDL 100907
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT2A receptor antagonist is a critical decision in designing experiments to probe the intricacies of serotonergic neurotransmission and to develop novel therapeutics for a range of neuropsychiatric disorders. This guide provides a comprehensive, data-driven comparison of two widely utilized 5-HT2A receptor antagonists: Altanserin and MDL 100907.
Both this compound and MDL 100907 are potent and selective antagonists of the 5-HT2A receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including learning, memory, and the mechanism of action of psychedelic drugs. While they share a primary mechanism of action, subtle differences in their pharmacological profiles can influence their suitability for specific research applications.
Quantitative Comparison of Binding Affinities and Selectivity
The binding characteristics of this compound and MDL 100907 have been extensively studied using radioligand binding assays. The data presented below, summarized from multiple studies, highlights their high affinity for the 5-HT2A receptor and their selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.
| Parameter | This compound | MDL 100907 | Reference |
| 5-HT2A Receptor Affinity (Ki, nM) | ~0.3 | ~0.3 - 0.56 | [1][2] |
| 5-HT2A Receptor Affinity (Kd, nM) | ~0.3 | ~0.3 | [1] |
| Selectivity for 5-HT2A over 5-HT2C | >100-fold | >100-fold | |
| Selectivity for 5-HT2A over 5-HT2B | High | High | |
| Affinity for other receptors (Ki, nM) | α1-adrenergic: Moderate | α1-adrenergic: LowDopamine D2: Low | [1] |
Key Observations:
-
Both this compound and MDL 100907 exhibit sub-nanomolar affinity for the 5-HT2A receptor, indicating their high potency.[1]
-
Direct comparative studies using radiolabeled versions of both compounds ([¹⁸F]this compound and [³H]MDL 100907 or [¹¹C]MDL 100907) have shown their binding to the 5-HT2A receptor to be very comparable.
-
MDL 100907 is often highlighted for its exceptional selectivity, showing a greater than 100-fold separation in binding affinity from a wide range of other receptors.
-
While both are highly selective, this compound shows some moderate affinity for α1-adrenergic receptors, a factor that may need consideration in certain experimental designs.
Functional Antagonism: In Vitro and In Vivo Evidence
The antagonistic properties of this compound and MDL 100907 have been confirmed in various functional assays that measure the downstream consequences of 5-HT2A receptor activation.
| Assay | This compound | MDL 100907 | Reference |
| In Vitro: Inhibition of 5-HT-induced Inositol Phosphate Accumulation | Potent Antagonist | Potent Antagonist | |
| In Vivo: Inhibition of Agonist-Induced Head-Twitch Response (ED50) | Effective | Effective |
Key Findings:
-
Both compounds effectively block the signaling cascade initiated by 5-HT2A receptor activation, as demonstrated by their ability to inhibit serotonin-induced inositol phosphate accumulation in cell-based assays.
-
In animal models, both this compound and MDL 100907 are potent in blocking the head-twitch response, a behavioral proxy for 5-HT2A receptor activation commonly induced by psychedelic agents like DOI (2,5-dimethoxy-4-iodoamphetamine).
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are outlines of the key experimental procedures used to characterize and compare this compound and MDL 100907.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki and Kd values) and selectivity of a compound for its target receptor.
Objective: To measure the binding of this compound and MDL 100907 to the 5-HT2A receptor.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., frontal cortex, known for high 5-HT2A receptor density) from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [³H]ketanserin, [¹⁸F]this compound, or [³H]MDL 100907) and varying concentrations of the unlabeled competitor drug (this compound or MDL 100907).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Specific Parameters from Literature:
-
Radioligands: [¹⁸F]this compound or [³H]MDL 100907 are often used.
-
Incubation Conditions: Typically at 37°C for a specific duration to reach equilibrium (e.g., 15 minutes for [³H]MDL 100907).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).
In Vitro Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional consequence of Gq-coupled receptor activation, such as the 5-HT2A receptor.
Objective: To assess the antagonist activity of this compound and MDL 100907 by measuring their ability to block agonist-induced inositol phosphate production.
General Protocol:
-
Cell Culture: A cell line expressing the 5-HT2A receptor (e.g., NIH-3T3 or CHO cells) is cultured.
-
Labeling: The cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or MDL 100907).
-
Stimulation: The cells are then stimulated with a 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Extraction and Quantification: The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified using ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is used to determine its potency (IC50).
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents
The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral marker of 5-HT2A receptor activation.
Objective: To evaluate the in vivo antagonist efficacy of this compound and MDL 100907.
General Protocol:
-
Animal Model: Mice or rats are used.
-
Pre-treatment: Animals are pre-treated with various doses of the antagonist (this compound or MDL 100907) via a specific route of administration (e.g., intraperitoneal or subcutaneous).
-
Agonist Challenge: After a set pre-treatment time, the animals are challenged with a 5-HT2A receptor agonist, typically DOI.
-
Behavioral Observation: The frequency of head twitches is observed and counted for a defined period following the agonist injection.
-
Data Analysis: The dose-dependent inhibition of the head-twitch response by the antagonist is analyzed to determine its in vivo potency (ED50).
Visualizing Key Concepts
To further clarify the mechanisms and comparisons discussed, the following diagrams are provided.
Conclusion
Both this compound and MDL 100907 are invaluable tools for the study of the 5-HT2A receptor. They possess comparable high affinity and potent antagonist activity. The primary distinguishing feature lies in their selectivity profiles. MDL 100907 is often favored for its exceptionally clean profile with minimal off-target interactions, making it an ideal choice for studies requiring a very specific blockade of the 5-HT2A receptor. This compound, while also highly selective, has a moderate affinity for α1-adrenergic receptors, which should be taken into account when interpreting data from complex biological systems. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design and the desired level of precision in targeting the 5-HT2A receptor.
References
specificity of [18F]altanserin for 5-HT2A over other serotonin receptors
For researchers, scientists, and drug development professionals, the selection of a specific radioligand is critical for accurate and reliable in vitro and in vivo studies. [18F]altanserin has emerged as a valuable tool for imaging and quantifying 5-HT2A receptors using positron emission tomography (PET). This guide provides a comprehensive comparison of [18F]this compound's binding affinity for the 5-HT2A receptor versus other serotonin receptor subtypes, supported by experimental data and detailed protocols.
[18F]this compound is a fluorinated derivative of ketanserin and is known to be a potent and selective antagonist for the 5-HT2A receptor.[1] Its high affinity and selectivity make it a preferred radioligand for PET studies aimed at investigating the role of 5-HT2A receptors in various neuropsychiatric disorders.[1]
Comparative Binding Affinity of this compound
The selectivity of a radioligand is determined by its binding affinity for the target receptor compared to its affinity for other receptors. The dissociation constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values of this compound for various serotonin and other neurotransmitter receptors, demonstrating its high selectivity for the 5-HT2A receptor.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 0.13 - 0.3 | [1][2] |
| 5-HT1A | 1400 | [1] |
| 5-HT2C | 6.0 | |
| 5-HT6 | 1756 | |
| 5-HT7 | 15 | |
| Dopamine D2 | 62 | |
| α1-Adrenergic | 4.6 | |
| Histamine H1 | 7.8 |
As the data indicates, this compound exhibits a significantly higher affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors. This high degree of selectivity is crucial for ensuring that the signal detected in PET imaging studies originates specifically from the 5-HT2A receptors.
Experimental Protocol: In Vitro Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [18F]this compound.
1. Membrane Preparation:
-
Tissue source: Rat frontal cortex or cells expressing the human 5-HT2A receptor.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation in fresh buffer.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [18F]this compound (typically at or below its Kd value, e.g., 0.3 nM).
-
Increasing concentrations of the unlabeled test compound or a known selective 5-HT2A antagonist (e.g., ketanserin) for competition.
-
Membrane homogenate.
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding of [18F]this compound as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of the receptor by an agonist, such as serotonin, leads to a cascade of intracellular events.
Upon agonist binding, the Gαq subunit of the G protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
References
- 1. 3-[2-[4-(4-[18F]Fluorobenzoyl)-1-piperidyl]ethyl]-2-sulfanyl-3H-quinazolin-4-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]this compound in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Serotonin 5-HT2A Receptor Dynamics: A Comparative Guide to [18F]Altanserin Displacement Studies
For researchers, scientists, and drug development professionals, understanding the intricate dance between radioligands and their targets is paramount. This guide provides an objective comparison of displacement studies involving the PET radiotracer [18F]altanserin and selective 5-HT2A receptor antagonists, supported by experimental data and detailed methodologies.
[18F]this compound is a widely used radioligand for imaging and quantifying serotonin 5-HT2A receptors in the living brain using positron emission tomography (PET).[1][2] Displacement studies, where a pre-administered or co-injected unlabeled antagonist competes with the radioligand for binding sites, are crucial for confirming the specificity of the radiotracer signal and for estimating receptor occupancy by therapeutic drugs. This guide focuses on the displacement of [18F]this compound by two prominent selective 5-HT2A antagonists: ketanserin and MDL 100,907.
Quantitative Comparison of [18F]this compound Displacement
The following tables summarize key quantitative data from displacement studies, offering a clear comparison of the efficacy of ketanserin and MDL 100,907 in displacing [18F]this compound from 5-HT2A receptors in different brain regions.
| Antagonist | Brain Region | [18F]this compound Displacement (%) | Species | Reference |
| Ketanserin | Frontal Cortex | 67% | Rat | [3] |
| Ketanserin | Cortex | 57% | Rat | [3] |
| Ketanserin | Striatum | 100% | Rat | [3] |
| Ketanserin | Hippocampus | 57% | Rat |
| Radioligand | Antagonist | Binding Affinity (Kd) | Reference |
| [18F]this compound | - | ~0.3 nM | |
| [3H]MDL 100,907 | - | ~0.3 nM |
Note: The binding affinity (Kd) for both [18F]this compound and [3H]MDL 100,907 to the 5-HT2A receptor is very similar, indicating they have a comparable high affinity for the receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for [18F]this compound displacement studies.
In Vivo PET Imaging Displacement Study Protocol
A typical PET displacement study involves the following key steps:
-
Animal Preparation: Subjects (e.g., rats, pigs, or human volunteers) are appropriately prepared for the PET scan. This may include anesthesia and the placement of arterial and venous catheters for blood sampling and drug/radiotracer administration.
-
Radiotracer Administration: [18F]this compound is administered intravenously, typically as a bolus injection followed by a constant infusion to achieve a steady state of binding.
-
Baseline Scan: A baseline PET scan is acquired to measure the initial binding of [18F]this compound to 5-HT2A receptors.
-
Antagonist Administration: After the baseline scan, a selective 5-HT2A antagonist (e.g., ketanserin) is administered intravenously.
-
Displacement Scan: A second PET scan is performed to measure the displacement of [18F]this compound by the antagonist.
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma. High-performance liquid chromatography (HPLC) is used to separate the parent radiotracer from its metabolites.
-
Data Analysis: Time-activity curves are generated for different brain regions of interest. Kinetic modeling is then applied to these curves to estimate the binding potential and the percentage of displacement.
In Vitro Autoradiography
In vitro autoradiography provides a high-resolution visualization of receptor distribution.
-
Tissue Preparation: Brain tissue is sectioned and mounted on slides.
-
Incubation: The slides are incubated with [18F]this compound or another radiolabeled ligand.
-
Washing: The slides are washed to remove unbound radioligand.
-
Competition Assay: For displacement studies, adjacent sections are co-incubated with the radioligand and a competing antagonist (e.g., ketanserin) to determine the specificity of binding.
-
Imaging: The slides are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.
Visualizing the Molecular Environment
Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.
Caption: Workflow of a typical in vivo [18F]this compound displacement PET study.
Caption: The canonical Gq/G11-coupled signaling pathway of the 5-HT2A receptor.
Conclusion
Displacement studies with [18F]this compound are a powerful tool for in vivo pharmacology, enabling the confirmation of target engagement and the quantification of receptor occupancy by novel therapeutics. Both ketanserin and MDL 100,907 have demonstrated their utility as selective antagonists in these studies. The choice of antagonist and the specific experimental design will depend on the research question and the properties of the compound under investigation. The provided data and protocols serve as a valuable resource for researchers designing and interpreting [18F]this compound displacement studies.
References
- 1. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of [18F] this compound bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Link: [18F]altanserin Binding and Physiological States
A Comparative Guide for Researchers and Drug Development Professionals
The positron emission tomography (PET) radioligand [18F]altanserin, a selective antagonist for the serotonin 2A (5-HT2A) receptor, is a critical tool in neuroreceptor imaging. Understanding the interplay between [18F]this compound binding and an individual's physiological characteristics is paramount for the robust design and interpretation of clinical studies. This guide provides a comprehensive comparison of key findings on the correlation of [18F]this compound binding with physiological variables, supported by experimental data and detailed methodologies.
Correlation with Physiological Variables: A Tabular Summary
The binding of [18F]this compound, quantified as the binding potential (BP) or distribution volume (DV), exhibits significant correlations with several physiological variables. The following tables summarize the key quantitative findings from published studies.
| Physiological Variable | Brain Region(s) | Correlation with [18F]this compound Binding | Magnitude of Effect | Reference(s) |
| Age | Most Cortical Regions | Negative | Decrease of 4% to 6% per decade[1] | [1][2][3][4] |
| Occipital Cortex | No significant correlation | - | ||
| Cerebellum (nonspecific binding) | Positive | - | ||
| Gender | Most Brain Regions | No significant difference | - | |
| Frontal & Cingulate Cortices | Higher binding in males | - | ||
| Hippocampus, Lateral Orbital Frontal Cortex, Left Medial Frontal Cortex, Left Medial Temporal Cortex, Left Occipital Cortex, Thalamus | Higher binding in males | - | ||
| Body Mass Index (BMI) | Temporal & Frontal Cortical Regions | Positive | - |
In-Depth Look at Key Physiological Factors
Age-Related Decline in 5-HT2A Receptor Binding
A consistent and significant finding across multiple studies is the age-dependent decrease in [18F]this compound binding in most cortical areas. This reduction is estimated to be between 4% and 6% per decade. One study examining young (18-29 years) and elderly (61-76 years) individuals reported a striking 57% lower specific binding in the elderly group after correction for brain atrophy, suggesting a substantial loss of 5-HT2A receptors with age. This age-related decline is a critical consideration for any study investigating 5-HT2A receptors in populations with a wide age range.
The Influence of Gender: A Complex Picture
The effect of gender on [18F]this compound binding has yielded mixed results. While some comprehensive studies have found no significant overall gender differences in 5-HT2A receptor binding, others have reported higher binding potential in males in specific brain regions, including the frontal and cingulate cortices, as well as the hippocampus and various other cortical and subcortical areas. These discrepancies may be attributable to differences in study populations, methodologies, or statistical power. Therefore, controlling for gender in study design and analysis remains a prudent approach.
Body Mass Index (BMI) and 5-HT2A Receptor Binding
A positive correlation has been observed between BMI and [18F]this compound binding in several temporal and frontal cortical regions. This suggests a potential link between body composition and the serotonergic system. Further investigation is warranted to understand the mechanisms underlying this relationship and its clinical implications.
Experimental Protocols: A Methodological Overview
The quantification of [18F]this compound binding typically involves PET imaging following the intravenous administration of the radiotracer. Below are summaries of common experimental protocols.
Radiosynthesis of [18F]this compound
[18F]this compound is synthesized via nucleophilic substitution of a nitro-precursor. The process involves the reaction of [18F]fluoride with nitro-altanserin in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures. Purification is typically achieved using high-performance liquid chromatography (HPLC).
PET Imaging Protocols
Two primary methods for [18F]this compound administration and data acquisition are the bolus injection and the bolus-plus-infusion method.
-
Bolus Injection: A single dose of [18F]this compound is injected intravenously, and dynamic PET data are acquired over a period of time (e.g., 90-180 minutes).
-
Bolus-plus-Infusion: An initial bolus injection is followed by a continuous infusion of the radiotracer. This method is designed to achieve a steady state of the radiotracer concentration in both blood and brain tissue, which can simplify the kinetic modeling.
Data Analysis and Quantification
The analysis of [18F]this compound PET data involves several key steps:
-
Image Reconstruction and Co-registration: PET images are reconstructed and often co-registered with anatomical magnetic resonance imaging (MRI) scans to accurately delineate brain regions of interest (ROIs).
-
Kinetic Modeling: To quantify receptor binding, various kinetic models are employed. These models often use the cerebellum as a reference region, as it is considered to have a negligible density of 5-HT2A receptors. The distribution volume (DV) or binding potential (BP) is then calculated for different ROIs. Common modeling approaches include:
-
Reference Tissue Models: These models use the time-activity curve from a reference region (cerebellum) to estimate the binding in other regions without the need for arterial blood sampling.
-
Compartmental Models: These models, often requiring arterial blood sampling to measure the input function, provide a more detailed quantification of the tracer's kinetic parameters.
-
Graphical Analysis (Logan Plot): This is a graphical method used to estimate the distribution volume from dynamic PET data.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
The binding of the 5-HT2A receptor antagonist [18F]this compound is significantly influenced by physiological variables, most notably age. While the impact of gender remains a subject of further investigation, and the relationship with BMI is an emerging area of interest, it is clear that these factors must be carefully considered in the design and interpretation of neuroimaging studies using this valuable radioligand. By accounting for these physiological influences, researchers can enhance the precision and reliability of their findings, ultimately contributing to a deeper understanding of the serotonergic system in health and disease.
References
- 1. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced binding of [18F]this compound to serotonin type 2A receptors in aging: persistence of effect after partial volume correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualisation of loss of 5-HT2A receptors with age in healthy volunteers using [18F]this compound and positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
[18F]Altanserin's Sensitivity to Endogenous Serotonin: A Comparative Analysis for Neuroreceptor Imaging
A detailed guide for researchers on the performance of [18F]altanserin in detecting fluctuations in endogenous serotonin levels, with a comparative look at alternative radioligands.
The positron emission tomography (PET) radioligand [18F]this compound has been a cornerstone in the in vivo imaging of serotonin 2A (5-HT2A) receptors for several decades. Its high affinity and selectivity have made it a valuable tool in neuroscience research, particularly in studies of neuropsychiatric disorders. However, a critical consideration for researchers is the sensitivity of a radioligand to endogenous neurotransmitter levels, as this can influence the interpretation of PET imaging data. This guide provides a comprehensive comparison of [18F]this compound's sensitivity to endogenous serotonin, supported by experimental data and methodologies, and contrasts its performance with other available radioligands.
Low In Vivo Sensitivity of [18F]this compound to Endogenous Serotonin
A significant body of evidence suggests that the binding of [18F]this compound to 5-HT2A receptors is not significantly influenced by acute changes in endogenous serotonin levels. This characteristic is attributed to the high affinity of this compound for the 5-HT2A receptor. Studies have shown that high concentrations of serotonin are required to displace [18F]this compound from its binding site. For instance, in vitro studies have reported Ki values for serotonin displacement of [18F]this compound in the range of 650 to 3,300 nM, indicating a low likelihood of competition from physiological fluctuations of synaptic serotonin[1][2].
Pharmacological challenge studies in humans have further corroborated these findings. Attempts to alter synaptic serotonin levels through the administration of selective serotonin reuptake inhibitors (SSRIs) like citalopram, even in combination with agents like pindolol to enhance serotonin release, did not result in a significant change in cortical [18F]this compound binding[3]. Similarly, a study using clomipramine, a serotonin re-uptake inhibitor, showed a modest decrease in [18F]this compound binding potential of 14% to 23%, suggesting some level of competition, but this effect was primarily observed in subjects not on antidepressant medication[4]. Another study in baboons found that changes in endogenous serotonin induced by fenfluramine did not alter [18F]deuterothis compound (a derivative of this compound) cortical activity[5].
This relative insensitivity makes [18F]this compound a robust tracer for measuring 5-HT2A receptor density (Bmax) and affinity (Kd) under baseline conditions, as the signal is less likely to be confounded by the brain's dynamic neurochemical environment.
Comparison with Alternative Radioligands
The field of neuroreceptor imaging is continually evolving, with the development of new radioligands offering different properties. A comparison of [18F]this compound with other 5-HT2A receptor radioligands is crucial for selecting the most appropriate tool for a specific research question.
[11C]MDL 100907
[11C]MDL 100907 (volinanserin) is another widely used antagonist radioligand for the 5-HT2A receptor. Comparative studies have shown that [18F]this compound and [11C]MDL 100907 have very similar binding characteristics, including high affinity and low sensitivity to endogenous serotonin. Both radioligands are considered suitable for quantifying 5-HT2A receptor availability. The choice between them may depend on factors such as the availability of carbon-11 versus fluorine-18 radiochemistry and specific imaging protocols.
[18F]MH.MZ
[18F]MH.MZ is a newer fluorine-18 labeled analog of MDL 100907. A direct comparison with [18F]this compound in pigs demonstrated that both radioligands bind to 5-HT2A receptors. However, they exhibit different kinetic properties. [18F]this compound is suggested to be a more suitable tracer for high-binding regions, while [18F]MH.MZ may be more appropriate for low-binding regions due to its slower kinetics.
Agonist Radioligands: [11C]Cimbi-36
In contrast to antagonist radioligands, agonist radioligands are hypothesized to be more sensitive to endogenous neurotransmitter levels because they bind to the high-affinity, functionally active state of the receptor, the same state that the endogenous ligand binds to. Studies with the 5-HT2A receptor agonist radioligand [11C]Cimbi-36 have shown a higher sensitivity to serotonin fluctuations compared to antagonist radiotracers like [18F]this compound. For instance, pharmacological challenges that increase synaptic serotonin have been shown to reduce [11C]Cimbi-36 binding. This makes agonist radioligands like [11C]Cimbi-36 more suitable for studies aiming to measure dynamic changes in serotonin release.
Quantitative Data Summary
| Radioligand | Type | Ki for 5-HT Displacement (nM) | Change in Binding with Increased 5-HT | Reference |
| [18F]this compound | Antagonist | 650 - 3,300 | Not directly influenced / modest decrease (14-23%) | |
| [11C]MDL 100907 | Antagonist | Not directly influenced | Comparable to [18F]this compound | |
| [18F]Deuterothis compound | Antagonist | Not specified | Not altered by fenfluramine | |
| [11C]Cimbi-36 | Agonist | Not specified | Higher sensitivity than antagonists |
Experimental Protocols
Pharmacological Challenge with Clomipramine
-
Objective: To investigate the effect of increased synaptic serotonin on [18F]this compound binding.
-
Subjects: 11 subjects with a history of recurrent major depression.
-
Procedure:
-
Two PET measurements were performed on each subject within 2-3 days.
-
In one session, 25 mg of clomipramine was administered intravenously before the PET scan.
-
The other session served as a baseline measurement without pharmacological challenge.
-
PET data were acquired following the administration of [18F]this compound.
-
-
Data Analysis: Non-linear least-square regression and Logan's graphical method were used to determine the binding potential and distribution volume of [18F]this compound.
Pharmacological Challenge with Citalopram and Pindolol
-
Objective: To assess the sensitivity of [18F]this compound binding to a challenge designed to increase synaptic serotonin.
-
Subjects: Seven healthy subjects.
-
Procedure:
-
A bolus/infusion approach was used to achieve a steady state of [18F]this compound in the blood and brain.
-
Three hours after the start of the radiotracer administration, 0.25 mg/kg of citalopram was infused over 20 minutes.
-
Four of the seven subjects were pretreated with pindolol for 3 days to reduce 5-HT1A autoreceptor-mediated inhibition of serotonin release.
-
PET data were acquired to compare the baseline condition with the stimulated condition.
-
-
Data Analysis: Comparison of [18F]this compound binding before and after the citalopram challenge.
Visualizing the Concepts
Caption: Competition at the 5-HT2A Receptor.
Caption: Workflow for a Pharmacological Challenge PET Study.
Conclusion
[18F]this compound remains a valuable and reliable radioligand for quantifying 5-HT2A receptor density in the living human brain. Its low sensitivity to endogenous serotonin levels provides a stable measure of receptor availability, which is advantageous for studies investigating trait-like abnormalities in receptor density in various neuropsychiatric conditions. However, for researchers interested in measuring dynamic changes in serotonin neurotransmission, agonist radioligands such as [11C]Cimbi-36 may offer a more sensitive alternative. The choice of radioligand should, therefore, be carefully considered based on the specific scientific question being addressed. This guide provides the foundational knowledge for making an informed decision in the design of future neuroimaging studies.
References
- 1. Binding characteristics of the 5-HT2A receptor antagonists this compound and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]this compound binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of synaptic serotonin level on [18F]this compound binding to 5HT2 receptors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of [(18)F]this compound and [(18)F]deuterothis compound for PET imaging of serotonin(2A) receptors in baboon brain: pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Altanserin and Other PET Radioligands for 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Altanserin and other prominent Positron Emission Tomography (PET) radioligands used for imaging the serotonin 2A (5-HT2A) receptor. This document is intended to assist researchers in selecting the most appropriate radioligand for their preclinical and clinical studies by presenting objective performance data, detailed experimental protocols, and visual representations of key concepts.
Introduction to 5-HT2A Receptor Imaging
The 5-HT2A receptor, a G-protein coupled receptor, is a key target in neuroscience research due to its involvement in various physiological and pathological processes, including learning, memory, and mood regulation. Dysregulation of the 5-HT2A receptor system has been implicated in several neuropsychiatric disorders such as depression, schizophrenia, and anxiety. PET imaging with specific radioligands allows for the in vivo quantification and localization of these receptors, providing valuable insights into disease mechanisms and the effects of novel therapeutics.
This guide focuses on a comparative analysis of three key 5-HT2A receptor PET radioligands:
-
[¹⁸F]this compound: A widely used antagonist radioligand.
-
[¹¹C]MDL 100,907 (also known as [¹¹C]M100907): A highly selective antagonist radioligand.
-
[¹¹C]Cimbi-36: An agonist radioligand.
The comparison will encompass their binding characteristics, pharmacokinetic properties, and suitability for different research applications.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound, MDL 100,907, and Cimbi-36, facilitating a direct comparison of their performance.
Table 1: In Vitro Binding Affinities (Ki and Kd)
| Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |
| [¹⁸F]this compound | Human 5-HT2A | 0.13 | 0.3 | [1][2] |
| [³H]MDL 100,907 | Rat Brain | - | 0.3 | [1] |
| [¹¹C]Cimbi-36 | Human 5-HT2A | - | - | [3] |
Table 2: In Vivo Performance Metrics
| Radioligand | Parameter | Value | Species | Reference |
| [¹⁸F]this compound | Frontal Cortex/Cerebellum Ratio | ~3 | Human | [2] |
| Bmax (frontal cortex) | 523 fmol/mg protein | Rat | ||
| [¹¹C]MDL 100,907 | Neocortex/Cerebellum Ratio | 3.5 - 4.5 | Cynomolgus Monkey | |
| Binding Potential (BPnd) (neocortex) | 4-6 times higher than cerebellum | Human | ||
| [¹¹C]Cimbi-36 | BPnd (neocortex) | 1.38 ± 0.07 | Human | |
| Test-Retest Variability (BPnd) | <5% in high-binding regions | Human |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical PET imaging workflow.
Caption: 5-HT2A receptor signaling cascade.
Caption: Experimental workflow for PET imaging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these radioligands.
Protocol 1: In Vitro Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing human 5-HT2A receptors (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]ketanserin).
-
Non-specific binding agent (e.g., mianserin or methysergide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo PET Imaging in Humans
Objective: To quantify the in vivo binding of a 5-HT2A receptor radioligand in the human brain.
Procedure:
-
Subject Preparation: Subjects are typically required to fast for several hours before the scan. An intravenous catheter is inserted for radioligand injection and, if required, an arterial line for blood sampling.
-
Radioligand Administration: The radiolabeled tracer (e.g., [¹⁸F]this compound) is administered as an intravenous bolus injection.
-
PET Scanning: A dynamic PET scan is acquired for a duration of 90-120 minutes immediately following the injection.
-
Arterial Blood Sampling: If a full kinetic analysis is planned, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma.
-
Image Reconstruction and Analysis: The PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on co-registered MRI scans. Time-activity curves (TACs) for each ROI are generated.
-
Kinetic Modeling: The TACs are analyzed using appropriate kinetic models (e.g., two-tissue compartment model or a reference tissue model using the cerebellum) to estimate binding parameters such as the binding potential (BPnd), which is proportional to the density of available receptors.
Comparative Performance and Discussion
The choice of a PET radioligand for 5-HT2A receptor imaging depends on the specific research question.
Antagonist Radioligands: [¹⁸F]this compound and [¹¹C]MDL 100,907
Both [¹⁸F]this compound and [¹¹C]MDL 100,907 are antagonists that bind with high affinity to the 5-HT2A receptor. [¹¹C]MDL 100,907 is reported to have higher selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and does not have brain-penetrant metabolites, which is a significant advantage for quantitative analysis. The binding of both [¹⁸F]this compound and [³H]MDL 100,907 has been shown to be very comparable, with both exhibiting high affinity in the subnanomolar range. The longer half-life of Fluorine-18 (110 minutes) in [¹⁸F]this compound allows for longer scan times and may be more practical for logistical reasons compared to the 20-minute half-life of Carbon-11 in [¹¹C]MDL 100,907.
Agonist Radioligand: [¹¹C]Cimbi-36
[¹¹C]Cimbi-36 is an agonist radioligand, which theoretically binds preferentially to the high-affinity state of the receptor, potentially providing a more functional measure of the 5-HT2A receptor system. Studies have shown that [¹¹C]Cimbi-36 has excellent test-retest reproducibility. A direct comparison with [¹⁸F]this compound in humans revealed a high correlation in regional binding, suggesting they bind to the same receptor population in the cortex. However, in regions with high 5-HT2C receptor density, such as the choroid plexus, [¹¹C]Cimbi-36 binding may also reflect binding to 5-HT2C receptors.
Caption: Antagonist vs. Agonist radioligands.
Conclusion
The selection of a PET radioligand for 5-HT2A receptor imaging is a critical decision in the design of neuroscience research studies. [¹⁸F]this compound remains a robust and widely used tool. [¹¹C]MDL 100,907 offers higher selectivity and a more favorable metabolite profile, making it an excellent choice for precise quantification, though its short half-life presents logistical challenges. [¹¹C]Cimbi-36, as an agonist, provides a unique opportunity to investigate the functional state of the 5-HT2A receptor system. Researchers should carefully consider the specific aims of their study, including the desired balance between logistical feasibility, selectivity, and the specific biological question being addressed, when choosing among these valuable molecular imaging tools.
References
- 1. Binding characteristics of the 5-HT2A receptor antagonists this compound and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct comparison of [(18) F]MH.MZ and [(18) F] this compound for 5-HT2A receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Altanserin: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Altanserin, a potent 5-HT2A receptor antagonist used in neuroscience research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound and its derivatives are biologically active compounds that require careful handling throughout their lifecycle, including disposal. This guide outlines the necessary steps for the proper management of this compound waste in a laboratory setting.
Key Chemical and Physical Properties
A summary of the relevant quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C₂₂H₂₂FN₃O₂S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 76330-71-7 |
| Physical State | Solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C |
**Step-by-Step Disposal Protocol
The following procedures are based on standard laboratory safety practices for hazardous chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Dispose of any solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams. The solvent will likely determine the primary hazard class of the liquid waste.
3. Container Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all solvents and their approximate concentrations present in the liquid waste container.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from ignition sources and incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
6. Disposal of Empty Containers:
-
"Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been defaced.
Special Considerations for Radiolabeled this compound ([¹⁸F]this compound)
The disposal of radiolabeled compounds such as [¹⁸F]this compound requires additional precautions and must be handled by personnel with appropriate training.[1]
-
Segregation: Radioactive waste must be segregated from non-radioactive chemical waste.
-
Shielding: Use appropriate shielding to minimize radiation exposure.
-
Labeling: In addition to the hazardous chemical waste labeling, all containers with radiolabeled waste must bear the universal radiation symbol and include information about the isotope ([¹⁸F]), activity level, and date.
-
Decay-in-Storage: Due to the short half-life of Fluorine-18 (approximately 110 minutes), it may be permissible to store the waste for decay until it reaches background radiation levels. Consult your institution's Radiation Safety Officer for specific protocols.
-
Disposal: Once the radioactivity has decayed to safe levels, the waste may then be disposed of as chemical hazardous waste, following the procedures outlined above.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the handling and disposal of this compound.
Caption: Decision-making process for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Altanserin
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Altanserin, a potent 5-HT2A receptor antagonist. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride hydrate is classified as causing serious eye irritation. While comprehensive toxicological data is not widely available, it is prudent to handle this compound with care to avoid eye contact, skin contact, inhalation, and ingestion. The following personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • All operations should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.• Use anti-static weighing paper and tools.• Change gloves immediately if contaminated. |
| Solution Preparation and Handling | • Nitrile Gloves• Lab Coat• Safety Goggles | • Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.• Ensure all vials and containers are securely capped when not in use. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area of the spill.• Use an appropriate chemical spill kit. Absorb liquids with an inert material and carefully sweep up solids to avoid creating dust. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound hydrochloride hydrate in a tightly sealed container in a refrigerator at 2-8°C.
-
The storage area should be clearly labeled as containing hazardous chemicals.
2. Experimental Procedures:
-
Preparation: Before handling, ensure that a current Safety Data Sheet (if available) has been reviewed and that all necessary PPE is readily accessible. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on PPE in the following order: lab coat/gown, respirator (if needed), safety goggles, and then gloves.
-
Handling:
-
Measure and handle the solid form of this compound in a chemical fume hood to prevent inhalation of dust particles.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound closed when not in use.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the lab coat/gown and eye protection. Wash hands thoroughly with soap and water immediately after handling the compound.
3. Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Collect all contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety program, following all local, state, and federal regulations. Do not pour this compound waste down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A diagram illustrating the key stages of safely handling this compound in a laboratory environment.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, thereby fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
